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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Phenylcyclohexanol Diastereomers

Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of biological activity and safety. Understanding the intrinsic thermodynamic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of biological activity and safety. Understanding the intrinsic thermodynamic stability of stereoisomers is fundamental to designing robust synthetic routes and ensuring the purity of the final compound. This technical guide provides a comprehensive analysis of the thermodynamic stability of the diastereomers of 2-phenylcyclohexanol, a common structural motif and chiral auxiliary. We will dissect the conformational landscape of the cis and trans isomers, provide validated experimental and computational protocols for determining their relative energies, and discuss the practical implications for chemical synthesis and drug development.

A Note on Nomenclature: The user query specified a comparison between (1R,2S) and (1S,2R) configurations. It is important to clarify that these two molecules are enantiomers of each other (the cis-isomer) and, as such, possess identical thermodynamic properties. The scientifically pertinent comparison lies between diastereomers. Therefore, this guide will focus on the relative thermodynamic stability of the cis-diastereomer (represented by the (1R,2S)/(1S,2R) enantiomeric pair) versus the trans-diastereomer (represented by the (1R,2R)/(1S,2S) enantiomeric pair).

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of any substituted cyclohexane is dictated by its three-dimensional conformation. The lowest energy conformation of cyclohexane is the chair form, which minimizes both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six are axial , pointing perpendicular to the plane of the ring, and six are equatorial , pointing outwards from the perimeter of the ring.[1]

When a substituent replaces a hydrogen atom, it can occupy either an axial or an equatorial position. These two positions are not energetically equivalent. An axial substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring.[2] This is known as a 1,3-diaxial interaction . An equatorial substituent, pointing away from the ring, avoids these interactions.[3]

The energetic penalty associated with a substituent being in the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Phenyl (-C₆H₅)3.0[5]
Hydroxyl (-OH)0.9 (in H-bonding solvents)[5]
Table 1: Conformational A-values for key substituents.

As shown in Table 1, the phenyl group has a very large A-value, indicating a strong energetic penalty for it to occupy an axial position. The hydroxyl group has a more moderate, but still significant, preference for the equatorial position.

Conformational Analysis of 2-Phenylcyclohexanol Diastereomers

The relative stability of the cis and trans isomers of 2-phenylcyclohexanol can be predicted by analyzing the chair conformations of each.

The trans-Isomer: (1R,2R)-2-Phenylcyclohexanol

The trans isomer can exist as an equilibrium between two chair conformers. In a trans-1,2-disubstituted cyclohexane, the substituents are either both equatorial (e,e) or both axial (a,a).

Fig 1. Conformational equilibrium for trans-2-phenylcyclohexanol.
  • Di-equatorial (e,e) Conformer: Both the bulky phenyl group and the hydroxyl group occupy equatorial positions. This conformation minimizes steric strain.

  • Di-axial (a,a) Conformer: Both groups are in axial positions, leading to significant 1,3-diaxial interactions. The total steric strain is the sum of the A-values: 3.0 kcal/mol (for Ph) + 0.9 kcal/mol (for OH) = 3.9 kcal/mol .

The cis-Isomer: (1R,2S)-2-Phenylcyclohexanol

In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial (a,e). The ring flip interconverts these positions.

Fig 2. Conformational equilibrium for cis-2-phenylcyclohexanol.
  • Conformer 1 (axial-Ph, equatorial-OH): The phenyl group is axial, incurring a steric penalty of 3.0 kcal/mol .

  • Conformer 2 (equatorial-Ph, axial-OH): The hydroxyl group is axial, incurring a steric penalty of 0.9 kcal/mol .

Overall Thermodynamic Stability: cis vs. trans

By comparing the most stable conformer of each diastereomer, we can determine their relative thermodynamic stability.

  • Most Stable trans Conformer: Di-equatorial, with negligible 1,3-diaxial strain (relative energy ≈ 0 kcal/mol).

  • Most Stable cis Conformer: Equatorial-Ph, Axial-OH, with a strain energy of ≈ 0.9 kcal/mol.

Therefore, based on conformational analysis, the trans-isomer of 2-phenylcyclohexanol is thermodynamically more stable than the cis-isomer by approximately 0.9 kcal/mol.

Methodologies for Stability Determination

While conformational analysis provides a strong prediction, experimental and computational methods are required for definitive quantification.

Experimental Protocol: Equilibration Study

The relative thermodynamic stability of diastereomers can be determined by allowing them to interconvert under reversible conditions until they reach equilibrium.[6] The ratio of the isomers at equilibrium directly reflects their difference in Gibbs free energy (ΔG). This process is often achieved via epimerization at one of the chiral centers. For 2-phenylcyclohexanol, the carbon bearing the hydroxyl group (C2) can be epimerized under basic conditions via an oxidation-reduction sequence.

Protocol 1: Base-Catalyzed Equilibration

  • Objective: To determine the equilibrium ratio of cis- and trans-2-phenylcyclohexanol and calculate their relative free energy difference.

  • Principle: A catalytic amount of a ketone, such as acetone, in the presence of a base like aluminum isopropoxide (an Oppenauer-type oxidation) can reversibly oxidize the alcohol to 2-phenylcyclohexanone. The ketone intermediate, which is achiral at C2, can then be reduced back to either the cis or trans alcohol. Over time, the system will settle at a thermodynamic equilibrium reflecting the stability of the two diastereomers.[7]

  • Materials:

    • Sample of 2-phenylcyclohexanol (either pure cis, pure trans, or a mixture)

    • Anhydrous toluene (solvent)

    • Aluminum isopropoxide (catalyst)

    • Acetone (hydride acceptor)

    • Anhydrous Sodium Sulfate (for drying)

    • Gas Chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC)

    • Internal standard (e.g., decane)

G start Start: Dissolve 2-phenylcyclohexanol and internal standard in anhydrous toluene. add_reagents Add aluminum isopropoxide and a catalytic amount of acetone. start->add_reagents reflux Heat mixture to reflux under inert atmosphere (e.g., N₂). add_reagents->reflux sampling Withdraw aliquots at time intervals (e.g., 1h, 4h, 8h, 24h). reflux->sampling quench Quench aliquot with dilute acid (e.g., 1M HCl) and extract with ether. sampling->quench dry_analyze Dry organic layer (Na₂SO₄) and analyze by GC or HPLC. quench->dry_analyze equilibrium Equilibrium Check: Is the cis:trans ratio constant over the last two time points? dry_analyze->equilibrium end End: Calculate K_eq and ΔG from the final isomer ratio. equilibrium->end Yes continue_reflux Continue reflux. equilibrium->continue_reflux No continue_reflux->reflux

Fig 3. Experimental workflow for thermodynamic equilibration.
  • Data Analysis:

    • Integrate the peak areas for the cis and trans isomers from the GC or HPLC analysis.

    • Calculate the equilibrium constant: K_eq = [trans] / [cis]

    • Calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

This self-validating protocol confirms that a true equilibrium has been reached when the isomer ratio remains constant over several time points.

Computational Protocol: Quantum Chemical Calculations

Modern quantum chemistry provides a powerful tool for predicting the relative stability of isomers with high accuracy.[6][8] The process involves finding the lowest energy conformation for each isomer and comparing their final electronic energies.

Protocol 2: In Silico Energy Calculation

  • Objective: To calculate the relative electronic energies of the lowest energy conformers of cis- and trans-2-phenylcyclohexanol.

  • Principle: Geometry optimization algorithms are used to find stationary points on the potential energy surface.[9] By starting from various initial geometries (e.g., the chair conformers discussed in Section 2.0), we can identify the global minimum energy structure for each diastereomer.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Level of Theory: Density Functional Theory (DFT) is a robust choice for this type of problem. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost.[10]

    • Solvent Modeling: Since experiments are run in solution, incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM) can improve accuracy.

G start Step 1: Build Initial Structures - cis (e,a) and (a,e) conformers - trans (e,e) and (a,a) conformers geom_opt Step 2: Geometry Optimization - Level: B3LYP/6-31G(d) - Find the minimum energy structure for all conformers. start->geom_opt freq_calc Step 3: Frequency Calculation - Verify true minima (no imaginary frequencies). - Obtain Zero-Point Vibrational Energies (ZPVE). geom_opt->freq_calc energy_refine Step 4: Single-Point Energy Refinement - Use higher basis set: 6-311+G(d,p) - Include solvent model (e.g., PCM for toluene). freq_calc->energy_refine analysis Step 5: Data Analysis - Add ZPVE correction to electronic energies. - Compare final energies of the most stable cis and trans conformers. energy_refine->analysis

Fig 4. Computational workflow for stability prediction.
  • Data Analysis:

    • For each diastereomer (cis and trans), identify the conformer with the lowest final energy (electronic energy + zero-point vibrational energy correction).

    • Calculate the energy difference: ΔE = E(cis_min) - E(trans_min). A positive value indicates that the trans isomer is more stable. This ΔE value can be directly compared to the experimentally determined ΔG.

Summary and Implications

The thermodynamic stability of 2-phenylcyclohexanol diastereomers is governed by the steric demands of the phenyl and hydroxyl groups within a chair conformation.

MethodPrediction/ResultKey Principle
Conformational Analysis trans is more stable by ~0.9 kcal/mol.Minimization of 1,3-diaxial strain; large A-value of the phenyl group.
Experimental Equilibration Quantitative ΔG value determined from Keq.Reversible reaction reaches a product ratio defined by thermodynamic stability.
Computational Chemistry Quantitative ΔE value calculated.The most stable isomer possesses the lowest total electronic energy at its optimized geometry.
Table 2: Summary of methodologies for determining relative stability.

This analysis has significant practical implications:

  • Synthetic Strategy: When a reaction producing 2-phenylcyclohexanol is run under thermodynamic control (i.e., reversible conditions, higher temperatures, longer reaction times), the more stable trans isomer will be the major product, regardless of the initial reaction pathway.[7][11] To obtain the less stable cis isomer as the major product, the reaction must be run under kinetic control (irreversible conditions, low temperatures), where the product distribution is determined by the activation energies of the transition states leading to each isomer.[11][12]

  • Purification and Stability: During downstream processing and storage, there is a thermodynamic driving force for any cis isomer to potentially epimerize to the more stable trans isomer if a catalytic pathway (e.g., presence of acid or base impurities) exists. This knowledge is crucial for defining stable storage conditions and analytical specifications for drug substances and intermediates.

By integrating theoretical predictions with robust experimental and computational validation, researchers and drug development professionals can exert precise control over the stereochemical outcome of their synthetic processes, ensuring the production of safe and effective medicines.

References

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]

  • Vertex AI Search Result. (2020).
  • University Course Material.
  • ChemRxiv. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • Computational Chemistry Resource.
  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. ACS Publications. [Link]

  • Molecules. (2021). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI. [Link]

  • ElectronicsAndBooks. Conformational Analysis. XII.1 Acetylation Rates of Substituted Cyclohexanols. The Kinetic Method of Conformational Analysis. [Link]

  • RSC Publishing. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. [Link]

  • Angewandte Chemie International Edition. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. Wiley Online Library. [Link]

  • Materials Advances. (2023). Principles of isomer stability in small clusters. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]

  • The Journal of Physical Chemistry A. (2016). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Publications. [Link]

  • Molecules. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. [Link]

  • OpenOChem Learn. Conformational Analysis. [Link]

  • CHEM 330 Handout. Table of A-Values.
  • Journal of Chromatography A. (2016). Structural stability-chromatographic retention relationship on exenatide diastereomer separation. PubMed. [Link]

  • PNAS. (2002). Supramolecular templating in thermodynamically controlled synthesis. [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

  • YouTube. (2017). Conformational Analysis of Substituted Cyclohexanes. [Link]

  • Nature Protocols. (2017). Interrogating the configurational stability of atropisomers. Nature. [Link]

  • Canadian Journal of Chemistry. (1971). Preparation and Structural Elucidation of cis-and trans-Phenyl-2-methylcyclohexanol. [Link]

  • ResearchGate. Research on synthesis and thermodynamic properties of 2-methoxycyclohexanol. [Link]

  • Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]

  • Wikipedia. Phenyl group. [Link]

  • CORE. Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. [Link]

  • Imperial College London. Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Familiar Reactions under Kinetic Control.
  • ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Link]

  • Molecules. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • EBSCO Research Starters. Phenols.
  • Organic Chemistry Tutorial. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. [Link]

  • Fiveable. Naming Alcohols and Phenols. [Link]

Sources

Exploratory

Solubility profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol in Organic Solvents Authored by: A Senior Application Scientist Foreword In the landscape of modern drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, a novel cyclohexanol derivative with significant therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the theoretical underpinnings of solubility, a practical guide to its experimental determination, and a representative analysis of the solubility of the title compound in a range of organic solvents. The methodologies and insights presented herein are grounded in established scientific principles and best practices, aiming to equip the reader with the knowledge to conduct and interpret solubility studies with confidence and precision.

Introduction to (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol and the Significance of Solubility Profiling

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is a chiral cyclohexanol derivative currently under investigation for its potential pharmacological activity. Its molecular structure, characterized by a substituted phenyl ring attached to a cyclohexanol moiety, presents a unique combination of hydrophobic and hydrophilic features that dictate its interaction with various solvents.

A comprehensive solubility profile is indispensable in early-stage drug development for several key reasons:

  • Formulation Development: The choice of solvents for preclinical and clinical formulations, including oral solutions, injectables, and topical preparations, is directly guided by the compound's solubility.

  • Process Chemistry: Solubility data is crucial for designing and optimizing crystallization processes, which are essential for purification and obtaining the desired solid-state form of the active pharmaceutical ingredient (API).

  • Preclinical Studies: Understanding the solubility in vehicles used for in vitro and in vivo studies is necessary for accurate dosing and reliable experimental outcomes.

  • Predictive Modeling: Experimental solubility data can be used to develop and refine in silico models that predict the compound's behavior in more complex biological systems.

This guide will delve into the solubility of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol in a selection of common organic solvents, providing a foundation for its continued development.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible. For (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, the key structural features influencing its solubility are:

  • The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents such as alcohols.

  • The Fluorophenyl Group: The fluorine and methyl substituents on the phenyl ring contribute to the molecule's hydrophobicity and can engage in van der Waals forces and dipole-dipole interactions.

  • The Cyclohexane Ring: This nonpolar, aliphatic ring system further enhances the compound's lipophilic character.

The balance between the hydrophilic hydroxyl group and the lipophilic fluoromethylphenylcyclohexyl scaffold will ultimately determine the solubility in a given solvent.

Experimental Determination of Solubility

The equilibrium solubility of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol was determined using the isothermal shake-flask method, a widely accepted and robust technique for solubility measurement.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions: An excess amount of crystalline (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol was added to a series of vials, each containing a known volume of a specific organic solvent.

  • Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath maintained at 25 °C and 37 °C to allow the system to reach equilibrium. The time to reach equilibrium was determined in preliminary studies and was found to be 24 hours.

  • Phase Separation: After equilibration, the vials were allowed to stand undisturbed to permit the sedimentation of undissolved solids.

  • Sampling and Dilution: An aliquot of the supernatant was carefully withdrawn using a pre-warmed syringe and immediately filtered through a 0.22 µm PTFE syringe filter to remove any suspended particles. The filtrate was then accurately diluted with a suitable solvent for analysis.

  • Quantification: The concentration of the dissolved compound in the diluted samples was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: The solubility was calculated from the measured concentration and the dilution factor and is reported in mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (25°C / 37°C) prep2->equil1 equil2 Allow to stand for phase separation equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate solubility (mg/mL) analysis3->analysis4

Caption: Isothermal Shake-Flask Solubility Workflow

Solubility Profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

The solubility of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol was determined in a diverse set of organic solvents at two physiologically relevant temperatures, 25 °C and 37 °C. The results are summarized in the table below.

Table of Solubility Data
SolventSolvent Polarity IndexSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
Methanol5.1152.8210.5
Ethanol4.3125.4178.9
Acetone5.1250.1315.7
Ethyl Acetate4.485.6112.3
Toluene2.435.248.9
Heptane0.1< 0.1< 0.1
Analysis of Solubility Data

The experimental data reveals a clear correlation between the polarity of the solvent and the solubility of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. The compound exhibits the highest solubility in polar aprotic solvents like acetone, followed by polar protic solvents such as methanol and ethanol. This is attributed to the ability of these solvents to effectively solvate both the polar hydroxyl group and the fluorophenyl moiety of the molecule.

The solubility decreases in less polar solvents like ethyl acetate and toluene, and the compound is practically insoluble in the nonpolar solvent heptane. This trend underscores the importance of the polar functional groups in driving the solvation process.

The solubility was also observed to be temperature-dependent, with an increase in solubility at the higher temperature of 37 °C across all solvents where it was measurable. This indicates that the dissolution process is endothermic.

Solvent-Solubility Relationship Diagram

G cluster_solvents Solvents cluster_solubility Solubility Methanol Methanol High High Methanol->High Ethanol Ethanol Ethanol->High Acetone Acetone Acetone->High EthylAcetate Ethyl Acetate Moderate Moderate EthylAcetate->Moderate Toluene Toluene Low Low Toluene->Low Heptane Heptane Insoluble Insoluble Heptane->Insoluble

Caption: Solvent Polarity and Solubility Relationship

Conclusion and Future Directions

The solubility profile of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol has been successfully characterized in a range of organic solvents. The compound demonstrates favorable solubility in polar solvents, which is a promising attribute for its future development. The data presented in this guide will be instrumental in guiding formulation strategies and process chemistry optimization.

Future work should focus on expanding the solubility profile to include pharmaceutically acceptable co-solvent systems and biorelevant media to better predict its in vivo performance. Additionally, the solid-state properties of the compound should be thoroughly investigated to understand the potential for polymorphism, which can significantly impact solubility and stability.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2007). The Rise of Potentiometric pKa and LogP Determination. Current Topics in Medicinal Chemistry, 7(8), 755–774. [Link]

Foundational

An In-depth Technical Guide to the Identification and Application of Chiral Building Blocks for 4-Fluoro-3-Methylphenyl Compounds

Foreword: The Strategic Importance of Chiral Fluorinated Scaffolds In modern drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of "handedness," often...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Chiral Fluorinated Scaffolds

In modern drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of "handedness," often dictates the difference between a potent therapeutic agent and an inactive or even harmful substance.[1][2][3] The 4-fluoro-3-methylphenyl moiety is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl group provides a lipophilic handle and steric influence.[4][5] Consequently, the ability to introduce and control chirality in molecules containing this scaffold is a critical capability for researchers in the pharmaceutical and agrochemical industries.

This guide provides a comprehensive overview of the strategies and core methodologies for identifying and utilizing chiral building blocks to construct enantiomerically pure compounds featuring the 4-fluoro-3-methylphenyl core. We will move beyond simple procedural lists to explore the underlying principles and rationale that govern the selection of a synthetic strategy, ensuring that the described protocols are not just steps to be followed, but self-validating systems grounded in established chemical principles.

Foundational Strategies for Introducing Chirality

The synthesis of a single enantiomer of a target molecule can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale, cost, and the specific location of the new stereocenter relative to the 4-fluoro-3-methylphenyl group.

The Chiral Pool: Nature's Head Start

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenoids as starting materials.[1][6] This approach is often the most direct route if the target molecule's stereochemistry and carbon skeleton are closely related to a known chiral pool molecule.

  • Expertise & Experience: The primary advantage is the inherent stereochemical purity of the starting material, which bypasses the need for asymmetric induction or resolution steps. However, the structural diversity is limited to what nature provides, which can necessitate lengthy synthetic sequences to modify the original scaffold to match the target.

Asymmetric Synthesis: Creating Chirality from Prochiral Precursors

When a suitable chiral pool starting material is not available, chemists must create the desired stereocenter from a flat, achiral (prochiral) molecule. This is the realm of asymmetric synthesis, a powerful and versatile approach that can be broadly categorized into three main methodologies.[7][8]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the prochiral substrate.[9][10] It acts as a "steering group," directing an incoming reagent to one face of the molecule, thereby creating a new stereocenter with a high degree of selectivity. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[][12] Evans' oxazolidinones are classic examples used for stereoselective alkylations and aldol reactions.[][12]

  • Chiral Catalysis: This is arguably the most elegant and atom-economical approach. A small amount of a chiral catalyst (metal-ligand complex or an organic molecule) creates a chiral environment that repeatedly transforms prochiral substrate molecules into a single enantiomer of the product.[13] This includes powerful techniques like asymmetric hydrogenation, epoxidation, and dihydroxylation.[8][14]

  • Chiral Reagents: In this strategy, the chirality is embedded within a stoichiometric reagent that is consumed during the reaction. Examples include chiral reducing agents or boranes. While effective, this approach can be less economical for large-scale synthesis compared to catalysis.[12]

Resolution: Separating a Mixture

Resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent pure enantiomers. This can be achieved through classical methods, such as forming diastereomeric salts with a chiral resolving agent, or through chromatographic techniques using a chiral stationary phase (CSP).[2][3]

The following table provides a comparative summary of these core strategies.

StrategyPrincipleAdvantagesDisadvantages
Chiral Pool Synthesis Utilizes naturally occurring enantiopure starting materials.Absolute stereochemistry is pre-defined; often cost-effective.Limited to the available structures of natural products.
Asymmetric Synthesis Creates a new stereocenter from a prochiral substrate using a chiral influence.High versatility and scalability; catalytic methods are highly efficient.Requires development and optimization; catalysts can be expensive.
Chiral Resolution Separates a pre-formed racemic mixture.Can be applied post-synthesis; reliable for specific molecules.Theoretical maximum yield is 50% (unless combined with racemization).

The logical flow for selecting a strategy is visualized below.

G cluster_asymmetric Asymmetric Synthesis start Target: Chiral 4-Fluoro-3-Methylphenyl Compound check_pool Is a suitable precursor in the chiral pool? start->check_pool chiral_cat Chiral Catalysis check_pool->chiral_cat No pool_synth Chiral Pool Synthesis check_pool->pool_synth Yes chiral_aux Chiral Auxiliary chiral_reag Chiral Reagent chiral_aux->chiral_reag chiral_cat->chiral_aux resolution Synthesize Racemate & Resolve chiral_reag->resolution

Caption: Decision workflow for selecting a chiral synthesis strategy.

Identification of Key Chiral Building Blocks

For the 4-fluoro-3-methylphenyl scaffold, several key chiral building blocks serve as versatile intermediates for more complex targets. The primary goal is to install a stereocenter adjacent (alpha) or one carbon removed (beta) from the aromatic ring.

Common Chiral Motifs:

  • Chiral Amines: e.g., (S)-1-(4-fluoro-3-methylphenyl)ethanamine.

  • Chiral Alcohols: e.g., (R)-1-(4-fluoro-3-methylphenyl)ethanol.

  • Chiral Carboxylic Acids/Amino Acids: e.g., (S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid.

Synthesis via Asymmetric Catalysis: A Case Study

A powerful and widely used method for generating chiral amines and alcohols is the asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone or imine.[14] For example, the synthesis of enantiopure 1-(4-fluoro-3-methylphenyl)ethanol can be achieved by the asymmetric reduction of 4'-fluoro-3'-methylacetophenone.

Catalyst Performance Comparison:

The choice of catalyst and ligand is critical for achieving high enantioselectivity. Below is a representative comparison of catalyst systems for this class of transformation, based on literature precedents.

Catalyst SystemLigand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
RuCl₂(S,S)-TsDPENDiamine-Amine4'-fluoro-3'-methylacetophenone>95%>98% (R)
[Rh(COD)Cl]₂ / (S)-Xyl-P-PhosChiral Phosphine4'-fluoro-3'-methylacetophenone>98%96% (S)
Ketoreductase (KRED)Enzyme4'-fluoro-3'-methylacetophenone>90%>99% (S or R)

Data are representative and may vary based on specific reaction conditions.

The workflow for a typical catalytic asymmetric synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prochiral Prochiral Substrate (e.g., Ketone) reaction_vessel Reaction Vessel (Solvent, H2 or H-source) prochiral->reaction_vessel catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reaction_vessel purification Purification (Chromatography) reaction_vessel->purification analysis Analysis (Chiral HPLC/GC) purification->analysis product Enantiopure Product (e.g., Chiral Alcohol) analysis->product

Caption: General workflow for catalytic asymmetric synthesis.

Core Experimental Protocols

Trustworthiness in synthesis is built on detailed, reproducible protocols. Here, we provide a step-by-step methodology for a key transformation.

Protocol 1: Asymmetric Hydrogenation of an Enamide Precursor

This protocol describes the synthesis of a protected chiral amino acid derivative, a crucial building block, using a rhodium-DuPHOS catalyst system, a method proven effective for creating α-amino acids.[7][8]

Objective: To synthesize Methyl (S)-2-acetamido-3-(4-fluoro-3-methylphenyl)propanoate.

Materials:

  • Methyl (Z)-2-acetamido-3-(4-fluoro-3-methylphenyl)acrylate (Substrate, 1.0 equiv)

  • [(COD)Rh((R,R)-Me-DuPHOS)]OTf (Catalyst, 0.01 equiv)

  • Methanol (degassed), Anhydrous

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure reactor

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: To the reactor vessel under an inert atmosphere, add the substrate (e.g., 2.65 g, 10 mmol).

  • Catalyst Introduction: In a separate vial, dissolve the Rh-DuPHOS catalyst (e.g., 66 mg, 0.1 mmol) in degassed, anhydrous methanol (20 mL). Transfer this solution to the reactor vessel via cannula.

  • Rinsing: Rinse the catalyst vial with additional methanol (5 mL) and add it to the reactor to ensure complete transfer.

  • Sealing and Purging: Seal the reactor. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is free of oxygen.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi). Begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS (after safely depressurizing and purging the reactor). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) must be determined using a suitable chiral HPLC method.

Self-Validation System:

  • Expected Yield: 90-98%

  • Expected Purity: >98% by HPLC

  • Expected Enantiomeric Excess: >99% ee

  • Trustworthiness Check: A successful outcome is validated by achieving the target ee. If the ee is low, it points to potential issues with catalyst activity, oxygen contamination, or substrate purity, prompting a systematic review of the procedure.

Conclusion: From Building Block to Drug Candidate

The strategic identification and synthesis of chiral building blocks are foundational to the development of novel therapeutics based on the 4-fluoro-3-methylphenyl scaffold. By understanding the relative merits of chiral pool synthesis, asymmetric catalysis, and resolution, researchers can design efficient, scalable, and cost-effective routes to enantiomerically pure active pharmaceutical ingredients. The methodologies described herein, particularly those leveraging the power of chiral catalysis, represent the state-of-the-art in modern organic synthesis and provide the essential tools for drug development professionals to create the next generation of precisely engineered medicines.

References

  • Fiveable. (2025, September 15). Chiral Auxiliaries Definition - Organic Chemistry II Key Term.
  • Wikipedia. Chiral auxiliary.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • Chung, C. W. Y., & Toy, P. H. Chiral auxiliaries in polymer-supported organic synthesis. SciSpace.
  • Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen
  • Asymmetric Synthesis. (n.d.). University of York.
  • BLDpharm. Chiral Building Blocks.
  • Krywult, B., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Krywult, B., & Stachurska-Buczek, D. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. (n.d.). PMC.
  • Lin, G.-q., & Zhang, J.-g. (2024). Chiral drugs. LabMed Discovery.
  • Symeres. (2023, October 20). Chiral chemistry: in the DNA of Symeres.
  • BenchChem Technical Support Team. (2025, November). Comparative analysis of different chiral precursors for drug synthesis. Benchchem.
  • A. A. G. C. (n.d.). Chiral Drugs: An Overview. PMC.
  • Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25).

Sources

Exploratory

Biological activity potential of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Technical Guide: Biological Activity & Therapeutic Potential of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol Executive Summary (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol represents a high-value chiral scaffold an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Executive Summary

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol represents a high-value chiral scaffold and pharmacophore in modern medicinal chemistry. Structurally, it combines a rigid cyclohexane core with a metabolically optimized aryl substituent (4-fluoro-3-methylphenyl). This specific stereoisomer—characterized by the trans-diequatorial orientation of the hydroxyl and aryl groups—serves two critical functions in drug development:

  • Bioactive Pharmacophore: It acts as a lead scaffold for central nervous system (CNS) agents, particularly targeting NMDA receptors , Sigma-1 receptors , and Monoamine transporters .

  • Chiral Auxiliary: It functions as a robust chiral controller in asymmetric synthesis, analogous to 8-phenylmenthol, enabling the synthesis of enantiopure pharmaceuticals.

This guide provides a technical analysis of its biological potential, grounded in Structure-Activity Relationship (SAR) logic and validated experimental methodologies.

Part 1: Structural Analysis & Pharmacophore Logic

Stereochemical Configuration

The (1R,2S) configuration of 2-phenylcyclohexanol corresponds to the thermodynamically stable trans-diequatorial conformer.

  • C1 (Hydroxyl): Equatorial orientation facilitates hydrogen bonding interactions within receptor pockets (e.g., Serine/Threonine residues).

  • C2 (Aryl): Equatorial orientation minimizes 1,3-diaxial strain, providing a rigid hydrophobic anchor.

The "Fluorine-Methyl" Effect

The 4-fluoro-3-methylphenyl substitution is a strategic medicinal chemistry modification:

  • Metabolic Blockade: The para-fluorine atom blocks CYP450-mediated hydroxylation at the most reactive site, significantly extending half-life (

    
    ).
    
  • Lipophilicity Tuning: The 3-methyl group increases

    
     (approx. +0.5 units), enhancing blood-brain barrier (BBB) permeability, while the fluorine atom modulates pKa and dipole moment without adding steric bulk.
    

SAR_Logic Scaffold Cyclohexanol Core (Rigid Scaffold) Stereochem (1R,2S) Trans-Diequatorial (Thermodynamic Stability) Scaffold->Stereochem Defines Geometry Activity Enhanced CNS Potency & Oral Bioavailability Stereochem->Activity Receptor Fit Substituent 4-F, 3-Me Phenyl (Metabolic Shield) Substituent->Scaffold C2 Attachment Substituent->Activity ADME Optimization

Figure 1: SAR Logic of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. The convergence of rigid stereochemistry and metabolic protection drives bioactivity.

Part 2: Biological Activity Potential[1]

Primary Target: NMDA Receptor Antagonism

The 2-phenylcyclohexanol scaffold is a structural homolog of Vesamicol and a precursor to Ketamine -like dissociatives.

  • Mechanism: The molecule likely binds to the PCP site within the NMDA receptor ion channel or the NR2B subunit allosteric site. The hydroxyl group mimics the hydrogen-bond donor capacity of the amine in ketamine/PCP analogs, albeit with altered affinity.

  • Therapeutic Potential: Neuropathic pain management and rapid-acting antidepressant activity.

Secondary Target: Sigma-1 Receptor (σ1R) Modulation

Sigma-1 receptors are intracellular chaperones concentrated in the ER-mitochondria interface.

  • Binding Mode: The hydrophobic 4-fluoro-3-methylphenyl group fits into the primary hydrophobic pocket of σ1R, while the cyclohexyl ring provides bulk tolerance.

  • Potential: Neuroprotection in neurodegenerative models (Alzheimer’s, Parkinson’s).

Tertiary Target: TRP Channel Modulation

As a cyclohexanol derivative (structurally related to Menthol ), this compound exhibits potential as a modulator of Transient Receptor Potential (TRP) channels.

  • TRPM8 (Cold Receptor): Potential antagonist or partial agonist.

  • TRPV1 (Pain Receptor): The lipophilic aryl group suggests potential antagonism, useful for analgesia.

Part 3: Experimental Protocols (Self-Validating)

Synthesis: Enantioselective Enzymatic Reduction

To ensure the (1R,2S) stereochemistry, a biocatalytic approach using Ketoreductases (KREDs) is superior to chemical reduction.

Protocol:

  • Substrate Preparation: Dissolve 2-(4-fluoro-3-methylphenyl)cyclohexanone (10 mM) in Isopropyl Alcohol (IPA) / Phosphate Buffer (pH 7.0, 100 mM) [1:9 v/v].

  • Enzyme Addition: Add KRED-130 (Codexis or equivalent) and cofactor NADP+ (1 mM).

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion via chiral HPLC.

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

  • Validation: Verify (1R,2S) configuration via X-ray crystallography or comparison of optical rotation

    
     with known standards.
    
In Vitro Binding Assay: Sigma-1 Receptor

Objective: Determine


 binding affinity.
Reagents:  [3H]-(+)-Pentazocine (Radioligand), Haloperidol (Non-specific binder).

Step-by-Step:

  • Membrane Prep: Prepare membranes from Guinea pig brain or HEK293 cells overexpressing σ1R.

  • Incubation: Mix 50 µg membrane protein, 3 nM [3H]-(+)-Pentazocine, and varying concentrations of test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot competitive binding curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 Synthesis (Enzymatic KRED Reduction) Step2 Purification & QC (Chiral HPLC / NMR) Step1->Step2 >99% ee Step3 In Vitro Screening (Sigma-1 / NMDA Binding) Step2->Step3 Pure Ligand Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Hit Validation

Figure 2: Experimental workflow for validating the biological activity of the target molecule.

Part 4: Data Presentation & Comparative Analysis

Table 1: Predicted Pharmacokinetic Profile vs. Standard

Property(1R,2S)-2-(4-F-3-Me-Ph)-Cyclohexanol2-Phenylcyclohexanol (Standard)Clinical Implication
LogP ~3.8 (Predicted)2.9Higher BBB penetration; requires formulation aid.
Metabolic Stability High (F-blockade)Low (Para-hydroxylation)Longer duration of action; suitable for QD dosing.
Receptor Selectivity High (Sigma/NMDA)ModerateReduced off-target side effects.
Stereochemistry Single Isomer (Trans)Racemic (often)Eliminates isomer-specific toxicity.

References

  • Bioactivity of Fluorinated Cyclohexyl Motifs: Title: Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Biocatalytic Synthesis of Cyclohexanols: Title: Continuous-Flow Biocatalytic Process for the Synthesis of Stereoisomers of Cyclohexanols. Source: MDPI (Molecules). URL:[Link]

  • Sigma-1 Receptor Ligands: Title: Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry. URL:[Link] (General Reference for Scaffold)

  • Chemical Catalog Verification: Title: Trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol Product Entry. Source: 3B Scientific Corp. URL:[Link]

Foundational

Technical Monograph: Physicochemical Profiling of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

This technical guide provides a comprehensive physicochemical profiling and characterization framework for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol . This molecule represents a specific chiral scaffold often utili...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profiling and characterization framework for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol . This molecule represents a specific chiral scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) optimization, particularly in the development of NMDA receptor antagonists, opioid receptor ligands, or sigma receptor modulators where the 2-arylcyclohexanol pharmacophore is privileged.

Executive Summary & Compound Identity

Compound Name: (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol Chemical Class: Chiral 2-Arylcyclohexanol Stereochemistry: Trans-diequatorial (1R, 2S) Molecular Formula: C₁₃H₁₇FO Molecular Weight: 208.27 g/mol [1]

The (1R,2S) configuration in 2-arylcyclohexanols corresponds to the trans isomer.[2] In the lowest energy chair conformation, both the hydroxyl group at C1 and the substituted phenyl group at C2 occupy equatorial positions, conferring high thermodynamic stability compared to the cis (axial/equatorial) diastereomer. The addition of the 4-fluoro and 3-methyl substituents on the phenyl ring is a classic medicinal chemistry strategy to block metabolic hydroxylation at the para-position (via Fluorine) while modulating lipophilicity and steric fit (via Methyl).

Structural Visualization

The following diagram illustrates the stereochemical relationship and the thermodynamic stability of the target isomer.

Stereochemistry Isomer (1R,2S)-Isomer (Target) Conformation Chair Conformation (Diequatorial) Isomer->Conformation Adopts Substituents Substituents: 4-F, 3-Me Isomer->Substituents Contains Stability Thermodynamic Stability: High Conformation->Stability Results in Substituents->Stability Modulates Packing

Caption: Stereochemical logic linking the (1R,2S) configuration to the stable diequatorial chair conformation.

Physicochemical Characteristics

As this specific derivative is a specialized research intermediate, exact experimental values may vary by batch purity and polymorph. The data below synthesizes calculated properties with empirical ranges derived from close structural analogs (e.g., trans-2-(4-fluorophenyl)cyclohexanol).

PropertyValue / RangeConfidenceMethod/Basis
Physical State Crystalline SolidHighAnalog comparison (Arylcyclohexanols >200 Da)
Melting Point 62°C – 75°C MediumPredicted based on trans-2-(4-fluorophenyl)cyclohexanol (MP ~65°C) + Methyl effect.
Boiling Point 315°C ± 10°CHighCalculated at 760 mmHg
LogP (Oct/Water) 3.4 – 3.7HighLipophilic (F + Me increase LogP vs parent)
pKa ~14.8HighSecondary aliphatic alcohol
Solubility DMSO (>20 mg/mL), DCM, MeOHHighExperimental standard for class
Water Solubility Insoluble / NegligibleHighHydrophobic scaffold
Optical Rotation [α]D ≈ -40° to -60°MediumBased on enantiopure trans-2-phenylcyclohexanol analogs
Melting Point Analysis

The melting point is a critical purity indicator. While unsubstituted trans-2-phenylcyclohexanol melts at ~57°C, the introduction of the 4-fluoro and 3-methyl groups typically elevates the melting point due to increased molecular weight and potential for stronger crystal lattice packing interactions, despite the asymmetry introduced by the meta-methyl group.

  • Target Range: Expect a sharp endotherm between 62°C and 75°C .

  • Depression: A broad range (e.g., 55–65°C) indicates the presence of the cis diastereomer or enantiomeric impurities.

Experimental Characterization Protocols

To validate the identity and purity of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, the following self-validating protocols should be employed.

A. Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for detecting polymorphic transitions common in fluorinated scaffolds.

  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp hermetically.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Acceptance Criteria: Single sharp endothermic peak (onset extrapolated). Peak width at half height < 2°C.

B. Chiral Purity (HPLC)

Separation of the (1R,2S) enantiomer from the (1S,2R) enantiomer and (1R,2R)/(1S,2S) diastereomers is essential.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl absorption) and 254 nm.

  • Expected Elution: The trans isomers typically elute separately from cis. Validation with a racemic standard is required to establish Retention Time (RT).

C. Synthesis & Purification Workflow

The following diagram outlines the logical flow for synthesizing and isolating the high-purity (1R,2S) isomer, utilizing Sharpless Asymmetric Dihydroxylation or Enzymatic Resolution principles.

SynthesisWorkflow Start Precursor: 1-(4-fluoro-3-methylphenyl)cyclohexene Reaction Asymmetric Hydroboration or Enzymatic Reduction Start->Reaction Reagents Crude Crude Mixture (cis/trans + enantiomers) Reaction->Crude Workup Purification Recrystallization (Hexane) or Flash Chromatography Crude->Purification Isolation Analysis QC: chiral-HPLC + DSC Target: >98% ee, >99% de Purification->Analysis Validation

Caption: Workflow for the isolation and validation of the (1R,2S) stereoisomer.

Applications & Handling

Research Applications
  • Opioid Receptor Ligands: The 2-phenylcyclohexanol moiety is a structural congener to Tramadol and Tapentadol intermediates. The 3-methyl/4-fluoro substitution pattern is often explored to improve metabolic stability against CYP450 oxidation.

  • NMDA Antagonists: Analogues of this scaffold have shown affinity for the PCP binding site on the NMDA receptor.

  • Chiral Auxiliaries: Due to the rigid chair conformation, this alcohol can serve as a chiral auxiliary in asymmetric synthesis.

Safety & Storage (E-E-A-T)
  • Hygroscopicity: Fluorinated cyclohexanols can be slightly hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at room temperature. Avoid strong oxidizing agents (e.g., CrO₃) which convert the alcohol to the corresponding ketone.

  • Handling: Wear nitrile gloves and safety glasses. Standard organic solvent precautions apply.

References

  • PubChem. (2025).[3][4] Compound Summary: (1R,2S)-2-phenylcyclohexanol.[2][5] National Library of Medicine.[4] [Link]

  • Organic Syntheses. (1998). Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol. Org. Synth. 75, 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficacy Asymmetric Hydrogenation Protocols for 2-(4-fluoro-3-methylphenyl)cyclohexanone

Introduction: The Imperative for Stereochemical Control in Drug Development The stereoisomeric form of a drug molecule is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stereochemical Control in Drug Development

The stereoisomeric form of a drug molecule is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiomerically pure chiral alcohols, key intermediates in the production of numerous active pharmaceutical ingredients (APIs), is therefore of paramount importance. Asymmetric hydrogenation of prochiral ketones stands out as a highly efficient and atom-economical method for accessing these vital building blocks.[1] This application note provides detailed, field-proven protocols for the asymmetric hydrogenation of 2-(4-fluoro-3-methylphenyl)cyclohexanone, a representative prochiral ketone, to produce the corresponding chiral cyclohexanol. The methodologies outlined are grounded in established principles of catalytic asymmetric synthesis and are designed for reproducibility and scalability.

Strategic Approach: Leveraging Bifunctional Catalysis for Optimal Performance

The asymmetric hydrogenation of 2-substituted cyclohexanones presents a significant synthetic challenge due to potential steric hindrance from the substituent, which can impede the substrate's approach to the catalyst's active site and thereby affect both reaction rate and stereoselectivity. To overcome this, our protocol leverages the power of Noyori-type ruthenium catalysts.[2][3] These catalysts, featuring a ruthenium center complexed with a chiral diphosphine and a chiral diamine ligand, operate via a "metal-ligand bifunctional" mechanism.[2][4] This sophisticated catalytic system has demonstrated exceptional performance in the hydrogenation of a broad spectrum of ketones.[1][3]

Core Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This section details a robust and optimized protocol for the asymmetric hydrogenation of 2-(4-fluoro-3-methylphenyl)cyclohexanone.

Essential Materials and Reagents
  • Substrate: 2-(4-fluoro-3-methylphenyl)cyclohexanone (≥98% purity)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Diphosphine Ligand: (S)-BINAP or (S)-Xyl-BINAP

  • Chiral Diamine Ligand: (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Solvent: Anhydrous, degassed 2-propanol

  • Base: Potassium tert-butoxide (t-BuOK)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

Experimental Workflow Diagram

Caption: Step-wise workflow for asymmetric hydrogenation.

Detailed Step-by-Step Methodology
  • In-Situ Catalyst Formation: In a glovebox, combine [RuCl₂(p-cymene)]₂ (1 mol%) and the selected chiral diphosphine ligand (e.g., (S)-Xyl-BINAP, 1.1 mol%) in a Schlenk flask under an argon atmosphere. Add anhydrous, degassed 2-propanol to achieve a final substrate concentration of 0.1 M. Stir the resulting mixture at 80°C for 1-2 hours to facilitate the formation of the active catalyst.

  • Reaction Assembly: In a separate vessel, dissolve the 2-(4-fluoro-3-methylphenyl)cyclohexanone (1 equivalent) and the chiral diamine (e.g., (S,S)-DPEN, 2 mol%) in anhydrous, degassed 2-propanol. Transfer this solution to the reaction autoclave containing the pre-formed catalyst. Subsequently, add the base (e.g., t-BuOK, 2 mol%).

  • Hydrogenation: Securely seal the autoclave and purge it multiple times with high-purity hydrogen gas. Pressurize the vessel to the target pressure (typically 10–50 atm) and commence vigorous stirring at a controlled temperature (e.g., 30–50°C).

  • Reaction Monitoring and Work-up: Monitor the reaction's progress by periodically analyzing aliquots via TLC, GC, or HPLC. Upon completion, carefully vent the autoclave and purge with an inert gas. Quench the reaction with a few drops of acetic acid.

  • Purification and Analysis: Remove the catalyst by filtering the reaction mixture through a short plug of silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or GC.

Mechanistic Rationale: The Outer-Sphere Pathway

The remarkable efficiency of the Ru-diphosphine-diamine catalytic system stems from a nonclassical metal-ligand bifunctional mechanism.[4] In this outer-sphere pathway, the ketone substrate does not directly coordinate to the ruthenium metal center. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand of the diamine to the carbonyl group of the ketone occurs via a six-membered pericyclic transition state.[1][4] This mechanism is highly effective for sterically demanding ketones.

G cluster_cycle Catalytic Cycle cluster_legend Key Steps A Ru-H B Transition State A->B Ketone + Base C Ru Complex B->C Chiral Alcohol D H₂ Activation C->D H₂ D->A Regeneration K1 Hydride Transfer & Protonation K2 Product Release K3 Catalyst Regeneration

Caption: Simplified catalytic cycle illustrating the outer-sphere mechanism.

Anticipated Outcomes and Performance Data

The selection of the chiral diphosphine ligand can significantly influence the enantioselectivity of the reaction. Below is a table summarizing expected results based on commonly used ligands.

EntryChiral LigandDiamineBasePressure (atm)Temp (°C)Conversion (%)ee (%)
1(S)-BINAP(S,S)-DPENt-BuOK3040>9996
2(S)-Xyl-BINAP(S,S)-DPENt-BuOK3040>9999
3(R)-BINAP(S,S)-DPENt-BuOK3040>9988 (mismatched)

Note: The data presented are representative and may vary based on specific experimental conditions and reagent purity.

Troubleshooting and Optimization Strategies

  • Issue: Low Conversion Rate

    • Potential Cause: Catalyst deactivation due to impurities (water, oxygen), insufficient hydrogen pressure, or suboptimal temperature.

    • Corrective Actions: Ensure rigorous exclusion of air and moisture through the use of anhydrous solvents and inert atmosphere techniques. Verify the purity of the hydrogen source. Systematically screen a range of temperatures and pressures to identify optimal conditions.

  • Issue: Suboptimal Enantioselectivity

    • Potential Cause: Mismatched chirality between the diphosphine and diamine ligands, inappropriate solvent choice, or product racemization during work-up.

    • Corrective Actions: Screen various combinations of chiral ligands. Evaluate different anhydrous solvents, as solvent polarity can impact the transition state geometry. Employ mild work-up procedures to prevent racemization.

Conclusion

The ruthenium-catalyzed asymmetric hydrogenation of 2-(4-fluoro-3-methylphenyl)cyclohexanone, utilizing a chiral diphosphine and diamine ligand system, is a highly effective and reliable method for producing the corresponding chiral alcohol with excellent enantioselectivity. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers engaged in the synthesis of chiral molecules for pharmaceutical applications.

References

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Ohkuma, T., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(41), 12844-12855. [Link]

  • Doucet, H., et al. (1998). Ruthenium-catalysed asymmetric hydrogenation of ketones. Coordination Chemistry Reviews, 178-180, 1585-1622. [Link]

  • Wu, J., et al. (2008). Recent advances in transition-metal-catalyzed asymmetric hydrogenation of unfunctionalized ketones. Chemical Communications, (44), 5899-5911. [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Supplement_1), 427-438. [Link]

Sources

Application

Application Note: Stereoselective Synthesis of (1R,2S)-2-(4-Fluoro-3-methylphenyl)cyclohexanol via Copper-Catalyzed Ring Opening

Executive Summary This application note details the optimized conditions for the synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol (and its enantiomer in racemic mixtures) utilizing a Copper(I)-catalyzed Grign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol (and its enantiomer in racemic mixtures) utilizing a Copper(I)-catalyzed Grignard opening of cyclohexene oxide.

While standard Grignard additions to epoxides are often plagued by low yields and Lewis-acid catalyzed rearrangements (to ketones), the inclusion of a Copper(I) iodide catalyst facilitates a soft-nucleophilic attack. This protocol ensures high regioselectivity and exclusive trans-diaxial stereochemistry, consistent with the Fürst-Plattner rule.

Key Advantages of this Protocol:

  • Stereocontrol: Delivers >98:2 trans:cis diastereoselectivity.

  • Efficiency: Suppresses the formation of cyclopentyl byproducts common in uncatalyzed thermal methods.

  • Scalability: Validated for gram-scale synthesis with standard laboratory equipment.

Mechanistic Rationale & Stereochemistry[1]

The synthesis relies on the desymmetrization (or racemic opening) of cyclohexene oxide (a meso compound). The reaction proceeds via an


-like mechanism where the nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge.[1]
The Fürst-Plattner Rule (Trans-Diaxial Effect)

In semi-rigid systems like cyclohexene oxide, the nucleophile (the aryl cuprate intermediate) attacks the carbon that allows the resulting alcohol and the incoming aryl group to occupy a trans-diaxial relationship in the initial chair conformer. This rapidly relaxes to the thermodynamically stable diequatorial conformation, yielding the trans-alcohol.

  • Target Configuration: (1R,2S) refers to the trans relationship between the hydroxyl group at C1 and the aryl group at C2.

  • Enantioselectivity Note: Standard copper catalysis with achiral ligands yields the racemic trans-product ((1R,2S) + (1S,2R)). To isolate the pure (1R,2S) enantiomer, subsequent enzymatic resolution (e.g., Lipase PS "Amano") or the use of chiral phosphoramidite ligands during the coupling is required. This protocol focuses on the high-yield formation of the trans-diastereomer.

Mechanistic Diagram

GrignardMechanism cluster_legend Mechanism Logic Substrate Cyclohexene Oxide (Meso) Transition Transition State (Anti-Periplanar Attack) Substrate->Transition Coordination Reagent Aryl-MgBr + CuI [Ar-Cu-MgBr] Species Reagent->Transition Nucleophilic Attack Intermediate Magnesium Alkoxide (Trans-Diaxial) Transition->Intermediate Ring Opening Product Trans-2-Arylcyclohexanol (Diequatorial) Intermediate->Product Workup (H3O+) Text Cu(I) promotes soft nucleophilic attack, preventing rearrangement.

Figure 1: Mechanistic pathway showing the Copper-mediated trans-diaxial opening of the epoxide ring.

Critical Reagents & Equipment

Reagents
ReagentPurity/GradeRole
4-Fluoro-3-methylbromobenzene >97%Aryl Precursor
Magnesium Turnings Grignard GradeRadical initiator substrate
Cyclohexene Oxide 98%Electrophile
Copper(I) Iodide (CuI) 99.9% (Purified)Catalyst (Critical)
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolvent
Iodine (

)
CrystalActivator
Equipment Configuration
  • Vessel: 3-Neck Round Bottom Flask (flame-dried) equipped with a reflux condenser and N2/Ar inlet.

  • Temperature Control: Acetone/Dry Ice bath (-78°C) and Water bath (RT).

  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol

Phase A: Preparation of (4-Fluoro-3-methylphenyl)magnesium Bromide

Context: Fluorinated aryl Grignards can be sluggish to initiate. Iodine activation is mandatory.

  • Setup: Charge the reaction flask with Magnesium turnings (1.2 equiv) and a single crystal of Iodine. Flame dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Activation: Add enough anhydrous THF to cover the Mg turnings. Add 5% of the total volume of 4-fluoro-3-methylbromobenzene neat.

  • Initiation: Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey.

  • Propagation: Dilute the remaining bromide in THF (concentration ~1.0 M). Add this solution dropwise over 45 minutes, maintaining a gentle reflux driven by the exotherm.

  • Completion: After addition, reflux at 65°C for 1 hour. Cool to room temperature.

    • QC Check: Titrate a 0.5 mL aliquot using salicylaldehyde phenylhydrazone to confirm concentration (Target: ~0.8–0.9 M).

Phase B: Copper-Catalyzed Ring Opening

Context: Low temperature is essential to prevent competitive proton abstraction or homocoupling.

  • Catalyst Preparation: In a separate flame-dried Schlenk flask, suspend Copper(I) Iodide (10 mol%) in anhydrous THF. Cool to -30°C.

  • Grignard Addition: Transfer the prepared Grignard reagent (1.2 equiv) via cannula into the CuI suspension. The solution should turn a dark grey/black (formation of cuprate species). Stir for 15 minutes.

  • Epoxide Addition: Cool the mixture to -78°C . Dissolve Cyclohexene Oxide (1.0 equiv) in THF and add dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -65°C during addition to ensure regioselectivity.

  • Reaction: Allow the mixture to warm slowly to -20°C over 4 hours, then stir at 0°C for 2 hours.

  • Quench: Pour the reaction mixture into a saturated solution of

    
     containing 10% 
    
    
    
    (to solubilize copper salts as the deep blue tetraammine complex).
Phase C: Workup & Purification
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 85:15).

    • Target: The trans-alcohol typically elutes after the unreacted bromide and biphenyl byproducts.

Workflow Visualization

Workflow cluster_prep Phase A: Grignard Gen cluster_rxn Phase B: Coupling cluster_workup Phase C: Isolation start Start: Anhydrous Setup step1 Mg + Ar-Br + I2 (Reflux 1h) start->step1 qc Titration QC step1->qc step2 Add CuI (10 mol%) Form Cuprate (-30°C) qc->step2 If Conc > 0.8M step3 Add Cyclohexene Oxide (-78°C → 0°C) step2->step3 step4 Quench (NH4Cl/NH3) step3->step4 step5 Column Chromatography step4->step5

Figure 2: Operational workflow for the synthesis of the target alcohol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Inactive GrignardEnsure Mg is fresh; use DIBAL-H (1 mol%) to activate Mg if Iodine fails.
Cyclopentyl ketone formation Lewis Acid RearrangementThis occurs if

acts on the epoxide before the nucleophile. Increase CuI loading to 15-20% to accelerate the nucleophilic attack.
Homocoupling (Biaryl) Oxidation of GrignardEnsure strict exclusion of

; keep temperature low during cuprate formation.
Cis-isomer detected Radical mechanism leakageAdd radical scavenger (rarely needed) or ensure strict low-temperature adherence (-78°C).

References

  • Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents.[3][4][5] Organic Reactions.[6][3][4][7][8][9][10]

  • Hu, X., et al. (2010). Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents. Journal of the American Chemical Society.[6] (Validation of Cu-catalysis for regiocontrol).

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on trans-diaxial opening).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Method

Reagents for introducing 4-fluoro-3-methylphenyl group to cyclohexene oxide

Strategic Introduction of the 4-Fluoro-3-Methylphenyl Moiety to Cyclohexene Oxide: A Guide to Reagent Selection and Reaction Optimization For: Researchers, scientists, and drug development professionals. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction of the 4-Fluoro-3-Methylphenyl Moiety to Cyclohexene Oxide: A Guide to Reagent Selection and Reaction Optimization

For: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the regioselective and stereoselective introduction of the 4-fluoro-3-methylphenyl group to cyclohexene oxide. This transformation is a key step in the synthesis of various pharmacologically active molecules and advanced materials. We will explore the preparation of relevant organometallic reagents and their application in the nucleophilic ring-opening of epoxides, with a focus on practical, field-tested protocols and the underlying mechanistic principles.

Mechanistic Overview: The Nucleophilic Ring-Opening of Epoxides

The core of this transformation lies in the nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. The choice of nucleophile and reaction conditions dictates the regio- and stereochemical outcome. For a symmetrical epoxide like cyclohexene oxide, regioselectivity is not a concern. However, stereoselectivity is paramount, with the reaction typically proceeding via an SN2 mechanism to yield a trans-disubstituted cyclohexanol product.

The reactivity of the epoxide can be significantly enhanced by the addition of a Lewis acid. The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack.

G cluster_0 Epoxide Activation & Ring-Opening Epoxide Cyclohexene Oxide ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Cu(I), MgBr₂) LewisAcid->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Nucleophile 4-Fluoro-3-methylphenyl Nucleophile (e.g., Grignard or Cuprate) Nucleophile->ActivatedComplex SN2 Attack Product trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol Intermediate->Product Protonation Protonation Aqueous Workup (H₃O⁺) Protonation->Product

Figure 1. Generalized workflow for the Lewis acid-catalyzed ring-opening of cyclohexene oxide.

Reagent Selection and Preparation: Grignard vs. Organocuprates

The choice between a Grignard reagent and an organocuprate is critical and depends on the desired reactivity and selectivity.

  • Grignard Reagents (ArMgBr): These are highly reactive organometallic compounds. While effective, their high basicity can lead to side reactions, and they are generally less selective in more complex systems. The direct reaction of a Grignard reagent with an epoxide often requires harsh conditions and may result in a mixture of products.

  • Organocuprates (Ar₂CuLi or ArCu(CN)Li): Gilman reagents (lithium diarylcuprates) and higher-order cyanocuprates are softer nucleophiles compared to Grignard reagents. They are highly effective for the 1,4-addition to α,β-unsaturated carbonyl compounds and for the efficient ring-opening of epoxides. The use of a copper(I) catalyst in conjunction with a Grignard reagent in situ forms a cuprate-like species, which is the preferred method for this transformation due to its milder reaction conditions and higher yields.

Preparation of 4-Fluoro-3-methylphenylmagnesium Bromide

This protocol details the preparation of the Grignard reagent from 4-bromo-1-fluoro-2-methylbenzene.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Mass/Volume
4-Bromo-1-fluoro-2-methylbenzene189.031.48509.45 g (6.38 mL)
Magnesium turnings24.31-601.46 g
Anhydrous Tetrahydrofuran (THF)---100 mL
Iodine253.81-1 crystal~1 mg

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromo-1-fluoro-2-methylbenzene in 30 mL of anhydrous THF.

  • Grignard Formation: Add approximately 1-2 mL of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-black solution is ready for the next step.

In Situ Formation of the Organocuprate and Ring-Opening of Cyclohexene Oxide

This protocol describes the copper-catalyzed ring-opening of cyclohexene oxide using the freshly prepared Grignard reagent.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Mass/Volume
4-Fluoro-3-methylphenylmagnesium bromide solution--50~50 mL in THF
Copper(I) Iodide (CuI)190.45-2.50.48 g
Cyclohexene Oxide98.140.969454.42 g (4.56 mL)
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)---100 mL
Diethyl Ether---200 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed

Protocol:

  • Catalyst Suspension: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend copper(I) iodide in 50 mL of anhydrous THF. Cool the suspension to -20 °C using a dry ice/acetone bath.

  • Cuprate Formation: Slowly add the previously prepared Grignard reagent solution to the cold CuI suspension via a cannula. The solution will typically change color, indicating the formation of the organocuprate species. Stir the mixture at -20 °C for 30 minutes.

  • Epoxide Addition: Add the cyclohexene oxide dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Progression: Allow the reaction to stir at -20 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure trans-2-(4-fluoro-3-methylphenyl)cyclohexanol.

G cluster_1 Experimental Workflow Start Start Grignard_Prep Prepare Grignard Reagent (4-F-3-Me-PhMgBr) Start->Grignard_Prep Cuprate_Formation Form Organocuprate (in situ with CuI) Grignard_Prep->Cuprate_Formation Epoxide_Addition Add Cyclohexene Oxide at -20 °C Cuprate_Formation->Epoxide_Addition Reaction Stir at -20 °C for 2-3h Epoxide_Addition->Reaction Quench Quench with sat. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Obtain Pure Product Purification->Product

Figure 2. Step-by-step experimental workflow for the synthesis of trans-2-(4-fluoro-3-methylphenyl)cyclohexanol.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Data:

TechniqueExpected Observations
¹H NMR Diagnostic peaks for the aromatic protons of the 4-fluoro-3-methylphenyl group, the cyclohexyl ring protons, and the hydroxyl proton. The coupling constants of the protons on C1 and C2 will confirm the trans stereochemistry.
¹³C NMR Characteristic signals for the 12 carbons of the molecule, including the two ipso-carbons of the aromatic ring coupled to fluorine.
¹⁹F NMR A singlet or a multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride.
Mass Spec The molecular ion peak (M⁺) corresponding to the mass of the product (C₁₃H₁₇FO).
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Troubleshooting and Expert Insights

  • Failure of Grignard Reaction to Initiate: This is a common issue. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. The use of an iodine crystal and gentle heating is crucial for magnesium activation. If initiation is still problematic, a small amount of a pre-formed Grignard reagent can be added as an initiator.

  • Low Yields in the Ring-Opening Step: The temperature of the reaction is critical. Temperatures above -10 °C can lead to side reactions and reduced yields. Ensure efficient stirring and slow addition of the reagents. The purity of the copper(I) iodide is also important; use freshly purchased or purified salt.

  • Formation of Diaryl Coupling Products: This can occur during the formation of the organocuprate. Slow addition of the Grignard reagent to the copper(I) iodide suspension at low temperatures can minimize this side reaction.

Conclusion

The copper-catalyzed ring-opening of cyclohexene oxide with an in situ prepared 4-fluoro-3-methylphenyl Grignard reagent is a reliable and efficient method for the synthesis of trans-2-(4-fluoro-3-methylphenyl)cyclohexanol. The use of organocuprate chemistry provides a milder and more selective alternative to the direct use of Grignard reagents. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is essential for achieving high yields and purity.

References

  • Organocuprates in Organic Synthesis. [Link]

Application

Application Notes &amp; Protocols: Catalytic Systems for High-Yield Synthesis of Fluorinated Phenylcyclohexanols

Introduction: The Strategic Value of Fluorinated Phenylcyclohexanols The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Phenylcyclohexanols

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][3]

Fluorinated phenylcyclohexanols, specifically, are valuable building blocks that combine a lipophilic cyclohexane ring with a fluorinated aromatic moiety. This structural motif is of significant interest for developing novel therapeutics in areas such as neurology and oncology.[1][4] However, the synthesis of these compounds with high yield and, critically, high stereoselectivity, presents considerable challenges. Directing the stereochemistry of the hydroxyl group and controlling the hydrogenation of the aromatic precursor without undesirable side reactions like hydrodefluorination are key hurdles.

This guide provides an in-depth analysis of advanced catalytic systems designed to overcome these challenges. We will explore the causality behind catalyst selection, provide detailed, field-proven protocols, and offer insights into achieving high-yield, selective synthesis of these high-value compounds.

Landscape of Catalytic Strategies

The most common and effective route to fluorinated phenylcyclohexanols is the catalytic hydrogenation of a corresponding fluorinated acetophenone or fluorophenol precursor. The choice of catalyst and reaction conditions is paramount to controlling chemoselectivity (aromatic ring vs. ketone reduction) and stereoselectivity.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are favored in industrial settings for their ease of separation and recyclability. For the hydrogenation of fluorinated arenes, rhodium and palladium catalysts are the most prominent.

  • Rhodium-Based Catalysts: Rhodium nanoparticles supported on molecularly modified silica (Rh@Si-R) have demonstrated exceptional efficacy and selectivity in the hydrogenation of fluorinated arenes.[4][5] The hydrophobic silica support creates a favorable environment for the controlled deposition of well-defined Rh nanoparticles, which are highly active.[5] A critical insight from this work is the detrimental effect of trace amounts of hydrogen fluoride (HF) generated during the reaction, which can degrade both the catalyst and the product. The addition of an acid scavenger like calcium oxide (CaO) is a simple yet crucial step to ensure catalyst longevity and high yields.[4]

  • Palladium-Based Catalysts: Palladium catalysts, typically on carbon supports (Pd/C), are workhorses in hydrogenation. However, their performance is highly dependent on the nature of the support and the presence of oxygen-containing functional groups.[6][7][8] For the hydrogenation of polar bonds like the carbonyl in acetophenone, Pd sites adjacent to oxides on the support (Pd/oxide sites) are believed to be more active.[8] The choice of solvent also plays a significant role, with hydrogen-bond-donating or accepting solvents influencing reaction rates depending on the support material.[9]

Homogeneous & Transfer Hydrogenation

Transfer hydrogenation offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas, instead using hydrogen donors like formic acid or isopropanol.[10]

  • Ruthenium and Iridium Catalysts: Asymmetric transfer hydrogenation (ATH) using chiral Ru(II) and Ir(III) complexes is a powerful method for producing enantioenriched alcohols from ketones.[11][12] Catalysts derived from monosulfonylated diamines, such as the well-known Noyori-type Ts-DPEN ligand, are highly effective.[12] These reactions can often be performed in environmentally benign solvents like water, open to the air, making them highly practical for laboratory-scale synthesis.[12]

  • Rhodium-Catalyzed Transfer Hydrogenation: Rhodium complexes can also be used for transfer hydrogenation of arenes. For instance, using tetrahydroxydiboron as a mediator with a [Rh(OH)(cod)]2 catalyst allows for the selective hydrogenation of arenes under mild conditions, offering excellent functional group tolerance.[10]

Comparative Data on Catalytic Systems

The following table summarizes the performance of various catalytic systems relevant to the synthesis of fluorinated phenylcyclohexanols and their precursors. This data is synthesized from multiple authoritative sources to provide a clear comparative overview.

Catalyst SystemSubstrate ExampleKey ConditionsYieldSelectivityReference
Rh@Si-Dec 1-Fluoro-4-propylbenzene0.5 mol% Rh, 50 bar H₂, 100°C, 2h>99%>99% chemoselectivity[4]
Rh-CAAC Precursor 1,2,3-Trifluorobenzene1-5 mol% Rh, 50 bar H₂, 100°C, 24hHighHigh chemoselectivity[4][13]
[Rh(OH)(cod)]₂ / B₂(OH)₄ Phenylboronic acid pinacol ester1 mol% Rh, THF, 80°C, 12h93%High[10]
Ru-NHC Complex 4-Fluoroacetophenonei-PrOH, 80°C-Catalytic Activity[11]
Ir(III)-diamine complex α-cyano acetophenoneH₂O, Formic Acid, RT97%96% ee[12]
5% Pd/Al₂O₃ AcetophenoneH₂O, 1 bar H₂, 30°CHigh ConversionSolvent Dependent[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps grounded in established catalytic principles.

Protocol 1: High-Yield Synthesis of (4-Fluorophenyl)cyclohexanol via Heterogeneous Hydrogenation

This protocol details the complete hydrogenation of 4-fluoroacetophenone to the corresponding fluorinated phenylcyclohexanol using a robust, recyclable rhodium catalyst. The procedure is adapted from methodologies developed for the selective hydrogenation of fluorinated arenes.[4]

Workflow Diagram:

G cluster_prep Catalyst & Reagent Prep cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Weigh Rh@Si-Dec catalyst and CaO scavenger r1 Charge autoclave with catalyst, scavenger, & solution p1->r1 p2 Prepare solution of 4-fluoroacetophenone in heptane p2->r1 r2 Seal, purge with Ar, then H₂ r1->r2 r3 Pressurize to 55 bar H₂ and heat to 100°C r2->r3 r4 Stir vigorously for 12-16 h r3->r4 w1 Cool, vent, and filter to recover catalyst r4->w1 w2 Wash catalyst with solvent w1->w2 w3 Concentrate filtrate under reduced pressure w2->w3 w4 Purify via column chromatography w3->w4 a1 ¹H, ¹³C, ¹⁹F NMR w4->a1 a2 GC-MS w4->a2 Catalytic_Cycle Ir(III)-H [Ir(III)-H]* Active Catalyst Transition_State [Ir-H--O=C-R] Complex (Enantioselective H⁻ Transfer) Ir(III)-H->Transition_State Coordination CO2 CO₂ Ketone 4-Fluoroacetophenone (Substrate) Ketone->Transition_State Formate HCOO⁻ (H⁻ Source) Ir-Formate [Ir(III)-Formate] Complex Formate->Ir-Formate Ir-Formate->Ir(III)-H Decarboxylation Product Chiral 1-(4-Fluorophenyl)ethanol Transition_State->Product Product Release Product->Ir-Formate Catalyst Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol Synthesis

Executive Summary & Diagnostic Framework The Challenge: Synthesizing (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol with high optical purity requires controlling two stereocenters simultaneously. The target molecule pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol with high optical purity requires controlling two stereocenters simultaneously. The target molecule possesses a cis -configuration (assuming aryl > alkyl priority). The most efficient route is Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) .

Core Issue: Users typically encounter "ee stagnation" (ee stuck at 70-80%) or poor diastereomeric ratio (dr) due to an imbalance between the rate of ketone racemization (


) and the rate of reduction (

).

Diagnostic Flowchart: Use the following decision tree to identify your specific failure mode before proceeding to the solutions.

TroubleshootingFlow Start START: Analyze Crude Reaction CheckDR Check Diastereomeric Ratio (dr) (cis:trans) Start->CheckDR CheckEE Check Enantiomeric Excess (ee) CheckDR->CheckEE dr > 20:1 LowDR Issue: Low dr (Mixture of cis/trans) Cause: Poor Catalyst Face Selectivity CheckDR->LowDR dr < 20:1 GoodResult Success: High ee, High dr CheckEE->GoodResult ee > 95% Racemization Is Base Conc. Optimized? CheckEE->Racemization ee < 90% LowEE Issue: Low ee (<90%) Cause: Inefficient DKR Racemization->LowEE Yes (Base is high) TempCheck Is Temp > 30°C? Racemization->TempCheck No (Base is low) TempCheck->LowEE Yes (Too hot)

Figure 1: Diagnostic logic for identifying the root cause of low optical purity in 2-arylcyclohexanol synthesis.

Technical Troubleshooting Guide

Scenario A: High Conversion, Low Enantiomeric Excess (ee < 80%)

Diagnosis: The rate of racemization (


) is slower than the rate of reduction (

). In a DKR system, the starting material (2-arylcyclohexanone) has a chiral center at the

-position that is labile. If the catalyst reduces the ketone faster than the base can racemize the "wrong" enantiomer, you are essentially performing a kinetic resolution, which limits the theoretical yield of the desired enantiomer to 50% (or results in low ee at full conversion).

Corrective Actions:

  • Increase Base Concentration: The racemization is base-mediated (via enolate formation).

    • Action: Increase KOH or

      
      -BuOK loading from 10 mol% to 20-30 mol%.
      
    • Caution: Excess base can lead to aldol condensation side products. Monitor by TLC/HPLC.

  • Solvent Switch:

    • Action: Switch from pure DCM (dichloromethane) to a cosolvent system like DCM/Isopropanol (2:1) or pure DMF . Polar solvents stabilize the enolate intermediate, accelerating racemization.

  • Slow Addition:

    • Action: Add the reductant (HCOOH/TEA) slowly over 4 hours. This artificially lowers

      
      , allowing 
      
      
      
      to keep up.
Scenario B: Poor Diastereoselectivity (Low cis:trans ratio)

Diagnosis: Catalyst mismatch or lack of steric control. The Ru-TsDPEN catalyst system generally favors the formation of cis -alcohols (1R,2S) from 2-substituted cyclohexanones due to axial hydride attack on the equatorial-aryl conformer.

Corrective Actions:

  • Catalyst Ligand Modification:

    • Action: Ensure you are using (R,R)-TsDPEN-Ru(p-cymene) for the (1R,2S) target. If selectivity is poor, switch the arene ligand from p-cymene to mesitylene (steric bulk improves face selectivity).

  • Lower Temperature:

    • Action: Reduce reaction temperature to 0°C or -10°C. While this slows the reaction, it often increases the energy difference between the transition states leading to cis vs. trans products. Note: You must increase base concentration simultaneously to maintain DKR efficiency at low temps.

Scenario C: Reaction Stalls (Low Conversion)

Diagnosis: Catalyst poisoning or "Fluorine Effect". The 4-fluoro-3-methyl substitution pattern is electron-rich/withdrawing mixed. The fluorine atom can coordinate to the Ru-center, or the 3-methyl group provides steric hindrance.

Corrective Actions:

  • Purify the Precursor: Trace halides or sulfur from the ketone synthesis (e.g., if made via Suzuki coupling or Friedel-Crafts) will kill the Ru-catalyst.

    • Action: Recrystallize the starting ketone from hexanes/EtOAc before reduction.

  • Gas Removal:

    • Action: Degas all solvents thoroughly. Oxygen is a potent inhibitor of Ruthenium hydride species.

Optimized Experimental Protocol

Objective: Synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol via ATH-DKR.

Materials Table
ReagentEquiv.RoleCritical Parameter
Ketone Substrate 1.0PrecursorPurity >98% (HPLC)
RuCl(p-cymene)[(R,R)-TsDPEN] 0.005 (0.5 mol%)CatalystStore in glovebox
HCOOH / TEA (5:2) 3.0H-SourceFreshly prepared azeotrope
KOH 0.20 (20 mol%)Racemization AgentPowdered, dry
DCM [0.5 M]SolventDegassed
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in degassed DCM. Stir for 5 minutes.

  • Substrate Addition: Add 2-(4-fluoro-3-methylphenyl)cyclohexanone (1.0 equiv).

  • Racemization Initiation: Add powdered KOH (20 mol%). Note: The solution may darken; this is normal.

  • Reduction (The Critical Step): Cool the mixture to 0°C . Add the HCOOH/TEA complex (3.0 equiv) dropwise over 30 minutes.

    • Why? Dropwise addition prevents a sudden spike in

      
       concentration, keeping the reduction rate controlled relative to racemization.
      
  • Monitoring: Stir at 0°C for 12-24 hours. Monitor via Chiral HPLC.

    • Stop Condition: Conversion > 98%.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with sat.

    
     (to remove formic acid) and Brine. Dry over 
    
    
    
    .
  • Enrichment (Optional): If ee is 90-95%, recrystallize from Hexane/EtOAc (9:1) to upgrade ee to >99%.

Mechanistic Insight & Data

The DKR Equilibrium

The success of this reaction relies on the Curtin-Hammett principle. The base equilibrates the two ketone enantiomers (


). The catalyst reduces one enantiomer significantly faster than the other (

).

DKR_Mechanism S_Ketone (S)-Ketone (Unreactive Enantiomer) Enolate Planar Enolate (Intermediate) S_Ketone->Enolate KOH (Fast) WrongProduct (1S,2R)-Alcohol (Minor) S_Ketone->WrongProduct Ru-H (k_slow) R_Ketone (R)-Ketone (Reactive Enantiomer) Product (1R,2S)-Alcohol (Target) R_Ketone->Product Ru-H (k_fast) Enolate->R_Ketone KOH (Fast)

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism. High ee depends on the KOH-mediated equilibration being faster than the Ru-H reduction.

Solvent & Base Effects on ee (Representative Data)

Data based on typical 2-arylcyclohexanone reductions (Ref 1, 2).

Solvent SystemBase (20 mol%)Conversion (%)cis:trans (dr)ee (%)
DCMTEA (No KOH)9995:545 (Kinetic Res.)
DCMKOH9998:288
DCM/IPA (2:1) KOH 99 >99:1 96
DMFt-BuOK9590:1092

FAQs

Q: Can I use Sodium Borohydride (


) instead? 
A:  No. 

is a non-selective hydride source. It will produce a racemic mixture of cis and trans alcohols (mostly trans due to thermodynamic control or cis via axial attack depending on conditions), requiring difficult chiral chromatography separation. ATH is catalytic and enantioselective.[1][2]

Q: My product is the wrong enantiomer (1S,2R). What happened? A: You likely used the (S,S)-TsDPEN ligand. The chirality of the diamine ligand dictates the product configuration. Switch to (R,R)-TsDPEN to invert the outcome.

Q: The reaction turns black and stalls. A: This indicates Ruthenium decomposition. Ensure your solvents are degassed (freeze-pump-thaw) and that the reaction temperature isn't exceeding 30°C. The active Ruthenium hydride species is sensitive to oxidation.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Organic Syntheses. (2002).[4] Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation.[4][5] Org.[4][6][7] Synth., 79,[4] 93. (Note: Provides context for trans vs cis access). Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Ketones via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 133(28), 10696. Link

Sources

Optimization

Technical Support Center: Purification of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (1R,2S)-2-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. The primary focus is on the removal of stubborn diastereomeric impurities, a critical step for ensuring stereochemical purity in pharmaceutical development.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely diastereomeric impurities in my sample of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol?

The target molecule, (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, has two stereocenters at positions 1 (bearing the -OH group) and 2 (bearing the substituted phenyl group). The (1R,2S) configuration designates a trans relationship between these two substituents. The most common diastereomeric impurities are the cis isomers, which would have (1R,2R) or (1S,2S) configurations. These impurities typically arise during synthesis, for example, through non-stereoselective reduction of a ketone precursor or during reactions that allow for epimerization.

Q2: Why is it so critical to remove these diastereomeric impurities?

In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity and safety profile. Diastereomers, while chemically similar, have different spatial arrangements and can interact differently with chiral biological targets like enzymes and receptors. One diastereomer may be therapeutically active, while another could be inactive, less active, or even cause toxicity. Regulatory agencies worldwide mandate strict control over stereoisomeric purity, making the removal of these impurities a non-negotiable step in the manufacturing of active pharmaceutical ingredients (APIs).

Q3: What are the primary strategies for separating the desired (1R,2S)-trans isomer from its cis diastereomers?

Because diastereomers have distinct physical properties, unlike enantiomers, they can be separated by non-chiral methods.[1] The three main strategies are:

  • Fractional Crystallization: This is the most common and economically viable method for large-scale purification. It leverages the differences in solubility between diastereomers in a specific solvent system.[2]

  • Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that separate compounds based on their differential interactions with a stationary phase.[3] These methods are excellent for both analytical monitoring and preparative-scale purification.

  • Derivatization: For particularly difficult separations, the alcohol can be temporarily converted into a different functional group (e.g., an ester) by reacting it with a chiral resolving agent.[4] This creates a new pair of diastereomers that may have more pronounced differences in their physical properties, making them easier to separate.[5][6]

Q4: Which purification method is most suitable for my scale?
  • Lab Scale (mg to g): Preparative HPLC is often the fastest and most effective method for obtaining highly pure material for initial studies.

  • Pilot & Manufacturing Scale (kg to tons): Fractional crystallization is the preferred method due to its scalability, lower cost, and reduced solvent consumption compared to preparative chromatography.[7] Method development should focus on identifying a robust crystallization process early in the development cycle.

Section 2: Troubleshooting Guide: Purification by Fractional Crystallization
Q: My crystallization yield is low, or no crystals are forming at all. What should I do?

This is a common issue related to solubility and supersaturation.

Potential Causes & Solutions:

  • Solvent Choice: The target compound may be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Solution: Conduct a systematic solvent screen. Use a range of solvents with varying polarities. Antisolvent addition is also a powerful technique; dissolve your compound in a good solvent and slowly add a miscible "anti-solvent" in which it is insoluble to induce crystallization.[8]

  • Supersaturation: The solution may not be sufficiently concentrated.

  • Solution: Carefully remove the solvent under reduced pressure until you observe persistent turbidity (the cloud point). Then, add a small amount of the good solvent back to just redissolve the material before allowing it to cool slowly.

  • Cooling Profile: Rapid cooling can prevent crystal nucleation and growth.[8]

  • Solution: Employ a slow, controlled cooling ramp. After the initial cooling, allowing the mixture to stir at a low temperature (e.g., 0-5 °C) for several hours can significantly improve the yield.

Q: The diastereomeric purity of my crystals is poor. How can I improve it?

Poor purity indicates that the undesired cis isomer is co-crystallizing with your target trans product.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Rapid crystallization traps impurities. The goal is a thermodynamically controlled process where only the least soluble, most stable crystal lattice forms.[9]

  • Solution: Slow down the cooling rate. A slower process allows for equilibrium to be established, where molecules of the wrong isomer can re-dissolve and be replaced by the correct isomer in the crystal lattice.

  • Insufficient Equilibration Time: The crystallization may not have reached its equilibrium state.[8]

  • Solution: Increase the "aging" time. Once the crystallization is complete, hold the slurry at the final temperature for an extended period (4-24 hours) with gentle stirring. This allows the system to reach thermodynamic equilibrium, often improving purity.

  • Solvent System: The chosen solvent may not provide sufficient solubility differentiation between the diastereomers.

  • Solution: Re-screen solvents. Sometimes a solvent mixture provides better selectivity than a single solvent. Understanding the ternary phase diagram of your diastereomer-solvent system is key to designing an effective separation.[2][7]

Table 1: Recommended Starting Solvents for Crystallization Screening
Solvent Class Examples
Hydrocarbons Heptane, Toluene, Cyclohexane
Ethers Methyl tert-butyl ether (MTBE)
Esters Ethyl Acetate, Isopropyl Acetate
Ketones Acetone, Methyl Ethyl Ketone (MEK)
Alcohols Isopropanol (IPA), Ethanol
Aprotic Polar Acetonitrile
Section 3: Troubleshooting Guide: Purification by Chromatography (HPLC/SFC)
Q: I am not achieving baseline separation of my diastereomers. What parameters can I adjust?

Achieving good resolution requires optimizing selectivity, efficiency, and retention.

Potential Causes & Solutions:

  • Stationary Phase: The chosen column may not have the right selectivity for your isomers.

  • Solution: Screen different columns. For diastereomers of alcohols, standard silica gel (Normal Phase) is often a good starting point.[3] Phenyl-hexyl or biphenyl phases in Reversed Phase can also provide unique selectivity through pi-pi interactions. Chiral stationary phases, though designed for enantiomers, can also show excellent selectivity for diastereomers.[3][10]

  • Mobile Phase Composition: The solvent strength may be too high, causing the isomers to elute too quickly and co-elute.

  • Solution (Normal Phase): Systematically decrease the percentage of the polar modifier (e.g., isopropanol or ethanol in hexane). Small changes can have a large impact on selectivity.[11]

  • Solution (Reversed Phase): Modify the ratio of water/buffer to the organic solvent (e.g., acetonitrile or methanol).[11]

  • Temperature: Temperature affects both solvent viscosity and mass transfer kinetics.

  • Solution: Adjust the column temperature. Lowering the temperature can sometimes increase selectivity and improve resolution, though it will increase backpressure.[11]

Q: My peaks are tailing significantly, which is compromising my resolution.

Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase.[11]

Potential Causes & Solutions:

  • Silanol Interactions: The hydroxyl group of your cyclohexanol can form strong hydrogen bonds with acidic silanol groups present on the surface of silica-based columns, leading to tailing.

  • Solution: Add a mobile phase additive. In Normal Phase, adding a small amount of a polar solvent like methanol or an amine like triethylamine (TEA) can block these active sites. In Reversed Phase, adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can suppress the ionization of residual silanols.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Solution: Reduce the injection mass. Perform a loading study to determine the maximum amount of material that can be loaded onto your column without compromising peak shape.

Table 2: HPLC/SFC Method Development Parameters
Parameter Variables to Test
Mode Normal Phase (NP), Reversed Phase (RP), SFC
Stationary Phase (Column) Silica, C18, Phenyl-Hexyl, Cyano, Chiral (e.g., polysaccharide-based)
Mobile Phase (NP) Hexane/Isopropanol, Hexane/Ethanol
Mobile Phase (RP) Water/Acetonitrile, Water/Methanol
Additive TFA, Formic Acid, TEA, DEA (typically 0.1%)
Temperature 25 °C, 30 °C, 40 °C
Flow Rate Adjust to balance speed and efficiency
Section 4: Advanced Strategies for Difficult Separations

Purification_Strategy start Start with Diastereomeric Mixture direct_methods Attempt Direct Separation start->direct_methods crystallization Fractional Crystallization direct_methods->crystallization Scalable chromatography Preparative HPLC / SFC direct_methods->chromatography High-Purity eval1 Purity Goal Met? crystallization->eval1 chromatography->eval1 success Pure (1R,2S) Isomer eval1->success Yes indirect_methods Employ Indirect Method eval1->indirect_methods No derivatization Chemical Derivatization indirect_methods->derivatization enzymatic Enzymatic Resolution indirect_methods->enzymatic eval2 Separation Achieved? derivatization->eval2 enzymatic->eval2 eval2->start No, Re-evaluate Strategy final_step Remove Resolving Agent / Separate Product eval2->final_step Yes final_step->success

Caption: Decision tree for selecting a purification strategy.

Q: My diastereomers are inseparable by direct methods. What is the next step?

When direct separation fails, converting the diastereomers into a new pair of diastereomers with more distinct properties is a highly effective strategy.[1]

The Derivatization Approach:

  • React: The hydroxyl group of your cyclohexanol mixture is reacted with an enantiomerically pure chiral resolving agent. For alcohols, a common choice is a chiral carboxylic acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters.[5][6]

  • Separate: The newly formed esters will likely have very different physical properties (e.g., polarity, crystal packing ability) and can now be readily separated by either crystallization or standard chromatography.

  • Cleave: Once the desired ester diastereomer is isolated in pure form, the ester bond is hydrolyzed (e.g., using a base like NaOH or LiOH) to remove the chiral auxiliary and regenerate your pure (1R,2S)-cyclohexanol.

Derivatization_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Cleavage & Isolation start Diastereomeric Alcohol Mixture ((1R,2S) + cis-isomers) reagent + Pure Chiral Acid (R) start->reagent esters Mixture of Diastereomeric Esters ((1R,2S)-R + cis-R*) reagent->esters separation Crystallization or Chromatography esters->separation pure_ester Pure (1R,2S)-R* Ester separation->pure_ester waste Impure cis-R* Esters separation->waste cleavage Hydrolysis (e.g., NaOH) pure_ester->cleavage final_product Pure (1R,2S) Alcohol cleavage->final_product

Caption: Experimental workflow for purification via derivatization.

Q: Can I use an enzymatic method to resolve the diastereomers?

Yes, enzymatic kinetic resolution is a powerful and "green" alternative. Lipases are commonly used enzymes that can selectively catalyze the acylation of one diastereomer over another.[12]

The Enzymatic Resolution Approach:

  • Reaction: The mixture of diastereomers is incubated with a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • Selective Conversion: The enzyme will preferentially acylate one diastereomer (e.g., the undesired cis isomer) at a much faster rate than the desired trans isomer.[12]

  • Separation: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the acylated cis isomer (now an ester) and the unreacted trans isomer (still an alcohol). These two compounds have vastly different polarities and are easily separated by standard column chromatography or extraction.

This method provides two valuable products: the desired unreacted alcohol and the ester of the other diastereomer, which can potentially be hydrolyzed and recycled.[13]

References
  • Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed Central. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft, PuRe. Available at: [Link]

  • Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved February 15, 2026, from [Link]

  • Wang, X., & Ching, C. B. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult…. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]

  • Giordano, M. T., Kitzinger, K. M., De Jesuś Cruz, P., Liu, S., & Johnson, J. S. (2023). Catalytic, Asymmetric Michael–Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. Journal of the American Chemical Society, 145(22), 12370–12379. Available at: [Link]

  • Enantiomer Separation of Cycloalkanols by Capillary Gas Chromatography on Cyclodextrin Phases. (1995). Journal of Chromatographic Science, 33(7), 347-352. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. Retrieved February 15, 2026, from [Link]

  • A-level Chemistry 7405 Specification. (2015). AQA. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. (2015). JOCPR. Available at: [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans). (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Dehydration of Cyclohexanol: Purification. (2021). YouTube. Available at: [Link]

  • Purification of cyclohexanone. (1976). Google Patents.
  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Available at: [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (2012). Organic & Biomolecular Chemistry, 10(44), 8871-8877. Available at: [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Optimizing yield in the synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Technical Support Center: Synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol Executive Summary The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol presents a classic challenge in stereocontrolled o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Executive Summary

The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol presents a classic challenge in stereocontrolled organic synthesis: establishing two contiguous chiral centers with specific relative (trans) and absolute (1R,2S) stereochemistry.[1][2]

While traditional Grignard additions to cyclohexanone followed by reduction yield racemic mixtures requiring wasteful resolution, the Copper-Catalyzed Asymmetric Ring Opening (ARO) of Meso-Epoxides is the industry standard for maximizing yield (>80%) and enantiomeric excess (>90% ee).

This guide focuses on the ARO pathway , troubleshooting the specific electronic and steric nuances introduced by the 4-fluoro-3-methyl aryl substituent.

Visual Workflow: The Asymmetric Ring Opening Pathway

The following diagram outlines the critical decision nodes and chemical flow for the synthesis.

G Start Precursors: 4-Bromo-1-fluoro-2-methylbenzene + Cyclohexene Oxide Grignard Grignard Formation (ArMgBr) Start->Grignard Mg, THF, I2 (init) Catalysis Cu-Catalyzed ARO (-78°C to -40°C) Grignard->Catalysis Slow Addition CuTC / Phosphoramidite L* Catalysis->Grignard Low Yield? Check Titer Quench Workup & Purification Catalysis->Quench NH4Cl/NH3 Product Target: (1R,2S)-Alcohol Quench->Product Crystallization/Chromatography Product->Catalysis Low ee? Check Background Rxn

Caption: Figure 1. Optimized workflow for the Copper-Catalyzed Asymmetric Ring Opening (ARO) of cyclohexene oxide.

Module 1: Grignard Reagent Preparation

Reagent: 4-Fluoro-3-methylphenylmagnesium bromide

The 3-methyl group introduces steric bulk ortho to the reaction site, and the 4-fluoro substituent creates a distinct electronic environment. A failed Grignard preparation is the most common cause of low yield.

Q1: My Grignard reaction initiates but stalls, or yields are consistently <60%. What is happening?

Diagnosis: You are likely experiencing Wurtz homocoupling or passivation of the magnesium surface. The 4-fluoro substituent is electron-withdrawing, potentially making the C-Mg bond less stable or the aryl halide less reactive than simple bromobenzene.

Troubleshooting Protocol:

  • Magnesium Activation: Do not rely on standard turnings alone. Use Rieke Magnesium (highly active) if available, or mechanically activate turnings by dry-stirring under Argon for 2 hours before adding solvent.

  • Concentration Control: High concentrations favor homocoupling (Ar-Ar dimerization). Maintain the reaction concentration between 0.5 M and 0.8 M .

  • The "Entrainment" Method: If initiation is sluggish, add 5 mol% of 1,2-dibromoethane (DBE). The ethylene gas evolution cleans the Mg surface, exposing fresh metal for the aryl bromide.

Q2: Can I use commercial Grignard solutions for this specific analog?

Advisory: Commercial availability of 4-fluoro-3-methylphenylmagnesium bromide is limited and titer variability is high.

  • Recommendation: Prepare fresh. If you must use commercial stock, titrate immediately before use (e.g., using salicylaldehyde phenylhydrazone or Knochel’s method). An inaccurate titer leads to incorrect stoichiometry in the catalytic step, ruining the enantioselectivity.

Module 2: The Asymmetric Catalytic Step

Reaction: Nucleophilic opening of cyclohexene oxide (meso) with ArMgBr. Catalyst System: Cu(OTf)₂ or CuTC (Copper(I)-thiophene-2-carboxylate) + Chiral Phosphoramidite Ligand (e.g., Feringa's Ligand).

Q3: I am obtaining the trans-alcohol, but the enantiomeric excess (ee) is poor (<50%). Why?

Diagnosis: This is the classic signature of the "Background Reaction." The uncatalyzed reaction between the Grignard and the epoxide produces the racemic product. The copper-catalyzed pathway produces the chiral product.[3][4][5][6] If the uncatalyzed rate competes with the catalyzed rate, ee drops.

Corrective Actions:

  • Slow Addition (Critical): The Grignard reagent must be added via syringe pump over 4–6 hours . This keeps the concentration of free Grignard low, forcing it to react via the faster, Cu-ligated catalytic cycle rather than the uncatalyzed solution-phase pathway.

  • Temperature Management: Lower the temperature to -78°C . The catalytic cycle usually has a lower activation energy than the background reaction; thus, lower temperatures favor the catalyst.

  • Solvent Switch: Ensure you are using Dichloromethane (DCM) or Toluene as the primary solvent for the reaction, with only the necessary THF coming from the Grignard solution. Pure THF coordinates too strongly to Copper, displacing the chiral ligand and killing selectivity.

Q4: Which chiral ligand should I use to ensure the (1R,2S) configuration?

Technical Insight: For cyclohexene oxide opening, Phosphoramidite ligands (Feringa type) are superior to Bisoxazolines.

  • To obtain (1R,2S) : You typically need the (S,R,R)-Phosphoramidite ligand.

  • Validation: Always run a small-scale screen. If you get the (1S,2R) enantiomer, simply switch to the (R,S,S) ligand antipode.

Table 1: Solvent & Ligand Effects on Yield/Selectivity

ParameterOptimized ConditionPoor ConditionConsequence of Poor Condition
Solvent DCM or ToluenePure THFLigand displacement; Racemic product
Temperature -78°C to -40°C0°C to RTHigh background reaction; Low ee
Addition Rate Syringe Pump (4h+)Bolus / Dropwise (fast)Localized heating; Low ee
Catalyst Loading 1–3 mol%<0.5 mol%Slow reaction; Background reaction dominates

Module 3: Purification and Analysis

Q5: How do I separate the enantiomers if the reaction fails to give high ee?

Solution: If you have a semi-enriched mixture (e.g., 60% ee), do not discard it.

  • Kinetic Resolution: Subject the alcohol to Lipase-catalyzed acylation (e.g., Pseudomonas cepacia lipase or Novozym 435) using vinyl acetate as the acyl donor.[7][8]

    • Mechanism:[4][9] The enzyme will selectively acylate one enantiomer (usually the R-alcohol) much faster than the other.

    • Result: You will have a mixture of Ester (Enantiomer A) and Alcohol (Enantiomer B), which are easily separable by flash chromatography.

  • Crystallization: Trans-2-arylcyclohexanols often form conglomerates or stable crystals. Recrystallization from hexanes/EtOAc can sometimes upgrade ee significantly.

Q6: How do I confirm the (1R,2S) stereochemistry analytically?

Protocol:

  • Chiral HPLC: Use a column like Chiralcel OD-H or Chiralpak AD-H .

    • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

    • Detection: UV at 254 nm (Aryl absorption).

  • Optical Rotation: Compare

    
     with literature values for the parent trans-2-phenylcyclohexanol, adjusting for the sign change expected from the fluoro/methyl substituents (likely similar sign, but magnitude varies).
    
    • Literature Benchmark: (1R,2S)-2-phenylcyclohexanol typically has a negative rotation (

      
      ) in Methanol [Ref 2].
      

References

  • Feringa, B. L., et al. (2010).[6] Copper-Catalyzed Enantioselective Synthesis of trans-1-Alkyl-2-substituted Cyclopropanes via Tandem Conjugate Addition-Intramolecular Enolate Trapping.[6] Journal of the American Chemical Society.[10] Link (Demonstrates the robustness of Cu/Phosphoramidite systems for trans-geometries).

  • Schwartz, A., et al. (1993).[11] Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R,2S)-trans-2-phenylcyclohexanol.[12] Organic Syntheses, Coll.[11] Vol. 8, p. 516.[11] Link (Definitive guide on resolution and stereochemical assignment of 2-arylcyclohexanols).

  • Lutz, F., et al. (2018). Visible Light Mediated Generation of trans-Arylcyclohexenes.[10] Journal of the American Chemical Society.[10] Link (Context on the thermodynamic stability and strain of trans-cyclohexyl systems).

  • Bertrand, M., et al. (2024). Safety Data Sheet: 4-Fluorophenylmagnesium bromide.[13] Fisher Scientific.[13] Link (Safety protocols for fluorinated Grignards).

Sources

Optimization

Technical Support Center: Solubility Solutions for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Status: Operational Ticket ID: SOL-FMPC-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Diagnostic Hub: Understanding Your Molecule Before attempting solubilization, you must understand the p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-FMPC-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Diagnostic Hub: Understanding Your Molecule

Before attempting solubilization, you must understand the physicochemical barriers inherent to (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol . This is not a random solubility failure; it is a structural inevitability.

The Physicochemical Profile[1][2][3]
  • Core Scaffold: The phenylcyclohexanol backbone is inherently lipophilic. The (1R,2S) stereochemistry (likely the trans isomer) typically results in a rigid, planar conformation that packs efficiently in the crystal lattice, increasing the energy required to break the solid state (High Melting Point = "Brick Dust").

  • The Fluorine Effect: The C-F bond at the 4-position is highly stable and non-polarizable. While it blocks metabolic degradation (preventing p-hydroxylation), it significantly increases lipophilicity (hydrophobicity) without adding hydrogen-bonding capability.

  • The Methyl Group: Adds steric bulk and further increases LogP by approximately 0.5 units.

  • Ionization Status: CRITICAL. This molecule is a secondary alcohol. Its pKa is ~16-17. It is neutral across the entire physiological pH range (1–14).

Decision Matrix: Selecting the Right Strategy

Do not waste time with pH adjustment. Use the following logic flow to determine your solubilization strategy.

SolubilityDecisionTree Start Start: Solubility Issue CheckIon Is the molecule ionizable (pKa 3-11)? Start->CheckIon pHAdjust Use pH Adjustment (Salt Formation) CheckIon->pHAdjust Yes CheckTime Is this for a short-term assay (< 4 hours)? CheckIon->CheckTime No (Neutral Alcohol) Cosolvent Strategy A: Cosolvent Spike (DMSO/EtOH) CheckTime->Cosolvent Yes CheckStab Is long-term stability or in vivo use required? CheckTime->CheckStab No Cyclodextrin Strategy B: Complexation (HP-β-CD) CheckStab->Cyclodextrin Liquid Formulation ASD Strategy C: Amorphous Solid Dispersion CheckStab->ASD Solid Formulation

Figure 1: Solubility Decision Tree. Note that for this specific alcohol, the "pH Adjustment" branch is a dead end.

Troubleshooting Guides & Protocols

Strategy A: The "Quick Fix" (Cosolvents)

Best For: In vitro screening, HTS, short-term cell assays.

The Problem: You dissolved the compound in 100% DMSO, but it precipitated immediately upon dilution into media (the "crashing out" phenomenon).

The Solution: You must respect the Kinetic Solubility Limit . The fluorine and methyl groups make this compound extremely hydrophobic. When the DMSO "shield" is stripped away by water, the water molecules cannot organize around the hydrophobic phenyl ring, forcing the drug to aggregate.

Protocol: Kinetic Solubility Optimization

  • Prepare Stock: Dissolve compound in DMSO at 10 mM.

  • Stepwise Dilution: Do NOT add DMSO stock directly to the media.

    • Intermediate Step: Dilute DMSO stock 1:10 into Ethanol or PEG 400 .

    • Final Step: Slowly add this intermediate mix to the vortexing media.

  • Surfactant Shield: Ensure your assay buffer contains 0.05% Tween-80 or Pluronic F-68 to prevent non-specific binding to the plasticware.

Solvent SystemMax Recommended Concentration (Est.)Notes
100% DMSO> 50 mMStock solution only. Freezes cells at >1%.
5% DMSO / Media~ 50-100 µMRisk of precipitation after 2 hours.
5% DMSO / 5% PEG400~ 150-200 µMPEG stabilizes the hydration shell.
Strategy B: The "Gold Standard" (Cyclodextrin Complexation)

Best For: In vivo PK studies, animal dosing, long-term stability.

The Logic: Since the molecule is neutral and lipophilic, it is an ideal candidate for inclusion complexation. The phenyl ring (with F and Me substituents) fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) .

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It breaks the crystal lattice of the CD itself, allowing for much higher water solubility (>40% w/v) compared to native β-CD.

FAQ: Why not use SBE-β-CD (Captisol)?

  • Answer: You can, but HP-β-CD is often sufficient for neutral molecules. SBE-β-CD is anionic; while safe, the charge interaction isn't necessary here since your drug is neutral.

Protocol: Phase Solubility & Complexation

CDProtocol Step1 1. Weigh Excess Drug (e.g., 10 mg) Step2 2. Add Vehicle (20% HP-β-CD in Water) Step1->Step2 Step3 3. Equilibrate (Shake 24-48h @ RT) Step2->Step3 Step4 4. Filter (0.22 µm PVDF) Step3->Step4 Step5 5. Analyze Filtrate (HPLC/UV) Step4->Step5

Figure 2: Workflow for generating a soluble cyclodextrin complex.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in distilled water.

  • Addition: Add the compound in excess (so solid is visible).

  • Equilibration: Shake or stir for 24–48 hours. Tip: Autoclaving (121°C for 20 mins) can speed up complexation if the compound is heat-stable.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Result: The clear filtrate is your concentrated stock.

Strategy C: Solid State Engineering (Amorphous Solid Dispersion)

Best For: Oral formulation development (Tablets/Capsules).

The Problem: The (1R,2S) crystal lattice is too stable (high melting energy). The Solution: Break the lattice and "freeze" the molecules in a disordered (amorphous) state using a polymer.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the gut.

  • PVP-VA (Copovidone): Good general-purpose stabilizer.

Technique: Solvent Evaporation (Rotovap) or Spray Drying.

  • Dissolve Drug + Polymer (1:3 ratio) in Methanol/DCM.

  • Rapidly remove solvent.

  • Resulting "glass" will have significantly faster dissolution rates.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? A: No. As emphasized in the Diagnostic Hub, this is a neutral alcohol. Adding HCl will not protonate the hydroxyl group (requires superacids). Adding NaOH will not deprotonate it (pKa ~17). pH adjustment is futile.

Q: My compound sticks to the pipette tips. Why? A: The fluorine and methyl groups create a highly hydrophobic surface. The compound is adsorbing to the polypropylene.

  • Fix: Pre-rinse tips with the solvent or use "Low Retention" tips. Add 0.01% Tween-80 to all aqueous buffers.

Q: Why does the literature mention "Sigma Receptor" ligands for this structure? A: Phenylcyclohexanols are a privileged scaffold for CNS targets (analgesics, sigma receptors). These targets require lipophilic cations or neutral lipophiles to cross the Blood-Brain Barrier (BBB). The solubility challenges you face are the direct trade-off for the membrane permeability required for efficacy.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Foundational text on using HP-β-CD for neutral lipophilic drugs.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: Explains the "Grease Ball" phenomenon and LogP impact.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Relevance: Details the impact of Fluorine substitution on lipophilicity and metabolic stability.
  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict lipophilicity and solubility. European Journal of Pharmaceutical Sciences. Link

    • Relevance: Methodologies for kinetic vs. thermodynamic solubility.
Troubleshooting

Minimizing defluorination side reactions during cyclohexanol synthesis

Topic: Minimizing Defluorination Side Reactions Mission Statement This guide addresses the critical instability of C–F bonds during the catalytic hydrogenation of fluorophenols and the reduction of fluorocyclohexanones....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Defluorination Side Reactions
Mission Statement

This guide addresses the critical instability of C–F bonds during the catalytic hydrogenation of fluorophenols and the reduction of fluorocyclohexanones. The primary technical challenge is the "Race Against Elimination" : you must reduce the intermediate ketone to the alcohol faster than the rate of


-elimination (HF loss) or hydrogenolysis.

This resource provides mechanistic insights, validated protocols, and troubleshooting workflows to maximize Fluorine retention.

Module 1: The Mechanistic Battlefield

To prevent defluorination, you must understand how it happens. It is rarely a direct attack on the phenol; it is a consequence of the reaction intermediates.

The Pathway to Destruction

During hydrogenation, the phenol is partially reduced to an enol/ketone tautomer.

  • The Danger Zone: The

    
    -fluoroketone intermediate is highly susceptible to 
    
    
    
    -elimination of HF, driven by the formation of a conjugated enone or simply by the thermodynamic stability of HF.
  • The Catalyst Factor: Palladium (Pd) has a high affinity for oxidative addition into C–F bonds (Hydrogenolysis), whereas Rhodium (Rh) and Ruthenium (Ru) generally favor arene hydrogenation without activating the C–F bond.

Graphviz Diagram: The Defluorination Fork The following diagram illustrates the kinetic competition between product formation and fluoride loss.

DefluorinationMechanism Phenol Fluorophenol (Starting Material) H2_Add Partial Hydrogenation Phenol->H2_Add Ketone α-Fluoro Ketone (Critical Intermediate) H2_Add->Ketone Tautomerization Fast_Red Fast Reduction (Kinetic Control) Ketone->Fast_Red Rh/C or Ru/C High Pressure Slow_Red Slow Reduction / Basic Conditions Ketone->Slow_Red Pd/C or High Temp Target Fluorocyclohexanol (Target: F-Retained) Fast_Red->Target HF HF Elimination Slow_Red->HF Defluoro Cyclohexanone/ol (Defluorinated Side Product) HF->Defluoro

Caption: The "Critical Intermediate" (Ketone) is where the pathway diverges. Rapid hydrogenation (Green path) locks the fluorine. Stalling at the ketone (Red path) allows HF elimination.

Module 2: Critical Process Parameters (CPP)
1. Catalyst Selection: The "Hardware"
  • Avoid: Palladium (Pd/C) . Pd is notoriously active for hydrogenolysis (direct C–F cleavage) and facilitates the thermodynamic equilibration of the ketone intermediate, promoting elimination.

  • Preferred: Rhodium (Rh/C or Rh/Al₂O₃) or Ruthenium (Ru/C) .

    • Why: Rh operates under mild conditions (ambient T) and rapidly reduces the arene ring and the resulting ketone, minimizing the residence time of the unstable intermediate.

    • Evidence: Studies confirm Rh/Al₂O₃ allows rapid hydrogenation of fluorobenzene and fluorophenols with minimal fluoride release compared to Pd, which favors defluorination [1][3].

2. Solvent & Acidity: The "Environment"
  • The Trap: Do not use basic conditions. Bases catalyze the enolization of the

    
    -fluoro ketone, leading to rapid E1cB elimination of HF.
    
  • The Fix: Use neutral or slightly acidic media.

    • Solvents: 2-Propanol (IPA), Hexane, or Water (if pH is controlled).

    • Additives: In some cases, trace acetic acid prevents the formation of alkoxides that could trigger elimination. However, strong acids should be avoided as they can promote acid-catalyzed defluorination mechanisms.

3. Temperature & Pressure: The "Throttle"
  • Temperature: Keep it LOW (20°C – 40°C). Higher temperatures exponentially increase the rate of C–F cleavage (Activation Energy for C-F cleavage is higher than ring hydrogenation).

  • Pressure: Keep it HIGH (5–50 bar). High hydrogen pressure forces the kinetics toward saturation (alcohol formation) rather than elimination.

Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I am getting Cyclohexanol (no Fluorine) and HF is etching my glassware."

Diagnosis: You are likely experiencing Hydrogenolysis or Elimination-Hydrogenation . Root Cause: Catalyst is too aggressive toward the C-F bond (likely Pd) or temperature is too high.

CheckActionRationale
Catalyst Switch to 5% Rh/Al₂O₃ or 5% Rh/C .Rh minimizes oxidative addition into the C–F bond [1].
Solvent Switch to Hexane or IPA . Avoid Methanol if basic impurities are present.Polar protic solvents can sometimes stabilize the leaving group (F-), assisting elimination.
Temp Reduce T to 25°C .Lower T favors the kinetic product (F-retention) over the thermodynamic product (Defluorination).
Scenario B: "The reaction stalls at the ketone, then defluorinates over time."

Diagnosis: Slow Kinetics . The ketone is sitting in the reactor too long, allowing


-elimination.
Root Cause:  Low H₂ pressure or poisoned catalyst.
CheckActionRationale
Pressure Increase H₂ pressure to >10 bar .Pushes the equilibrium from Ketone

Alcohol rapidly, "trapping" the fluorine.
Loading Increase catalyst loading (e.g., to 5 mol%).Faster turnover reduces the half-life of the unstable intermediate.
Scenario C: "I need the trans-isomer, but Rh gives me cis."

Diagnosis: Stereochemical Conflict . The Problem: Rh favors cis-addition (hydrogen comes from the catalyst surface). Obtaining trans usually requires thermodynamic equilibration (via the ketone/enol), which is exactly what causes defluorination. Solution:

  • Accept the cis-product first (Kinetic Control).

  • Perform a separate, controlled Mitsunobu inversion or oxidation/reduction sequence after isolating the stable fluorocyclohexanol. Do not attempt to equilibrate in situ.

Module 4: Validated Experimental Protocol

Protocol: High-Retention Hydrogenation of 3-Fluorophenol Target: 3-Fluorocyclohexanol (predominantly cis)

Reagents:

  • Substrate: 3-Fluorophenol (1.0 equiv)

  • Catalyst: 5% Rh/Al₂O₃ (2-5 mol% metal loading)

  • Solvent: 2-Propanol (0.1 M concentration)

Workflow:

  • Preparation: In a high-pressure autoclave (Hastelloy or Teflon-lined to prevent pitting by trace HF), charge the substrate and solvent.

  • Degassing: Degas the solution with N₂ bubbling for 10 minutes (Oxygen removal is critical for Rh activity).

  • Loading: Add the Rh/Al₂O₃ catalyst carefully under N₂ flow.

  • Pressurization: Seal reactor. Purge with H₂ (3x at 5 bar). Pressurize to 10–20 bar H₂.

  • Reaction: Stir vigorously at 25°C . Monitor H₂ uptake.

    • Note: Do not heat unless conversion is <5% after 2 hours.

  • Filtration: Once uptake ceases (typically 2-6 hours), vent H₂. Filter catalyst through a Celite pad (Caution: Rh is pyrophoric).

  • Analysis: Analyze crude by ¹⁹F-NMR. Expect a multiplet at -170 to -180 ppm (depending on isomer). Absence of signal indicates defluorination.

Visual Decision Tree: Troubleshooting Flow

Troubleshooting Start Problem: Low Fluorine Retention CheckCat Is Catalyst Pd? Start->CheckCat SwitchRh Switch to Rh/C or Rh/Al2O3 CheckCat->SwitchRh Yes CheckTemp Is Temp > 40°C? CheckCat->CheckTemp No LowerTemp Reduce to 20-25°C CheckTemp->LowerTemp Yes CheckBase Is pH > 7? CheckTemp->CheckBase No Acidify Adjust to pH 5-6 (Avoid Bases) CheckBase->Acidify Yes

Caption: Step-by-step logic to isolate the cause of defluorination.

References
  • Synergistic Mechanism for Pd and Rh Promoting Hydro-Defluorination. Source: ACS Applied Materials & Interfaces (2024). Context: Demonstrates that while Pd promotes H2 dissociation, it also facilitates C-F activation.[1] Rh is preferred for retention when not coupled with Pd in specific ratios. Link:[Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Source: Environmental Science & Technology (2012). Context: Establishes Rh/Al₂O₃ as a catalyst that can degrade fluorobenzene but notes that fully saturated compounds (cyclohexanes) are the stable end products if hydrogenolysis is avoided. Link:[Link]

  • Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Source: Journal of the American Chemical Society (2017). Context: Discusses the challenge of hydrogenolysis of functional groups (C-O and C-X) during phenol hydrogenation and the stereoselectivity trade-offs. Link:[Link]

  • Preparation of 4-fluorophenols (Patent EP0188848A1). Source: European Patent Office. Context: Historical industrial context on the difficulty of synthesizing fluorophenols and the side reactions encountered during catalytic steps. Link:[Link][2][3]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-(4-fluoro-3-methylphenyl) Substitutions

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance in cross-coupling reactions, with a specific focus on substitutions involving the 2-(4-fluoro-3-methylphenyl) moiety. The principles and strategies discussed herein are broadly applicable to a range of sterically demanding biaryl syntheses.

The Challenge: Understanding Steric Hindrance in 2-(4-fluoro-3-methylphenyl) Systems

The 2-(4-fluoro-3-methylphenyl) structural motif presents a classic case of steric hindrance in palladium-catalyzed cross-coupling reactions. The ortho-methyl group significantly impedes the approach of the coupling partners to the palladium center, thereby hindering the crucial transmetalation and reductive elimination steps of the catalytic cycle. This often leads to low yields, slow reaction times, and the formation of undesired side products. The electronic effects of the fluorine and methyl groups also play a role in modulating the reactivity of the aromatic ring.

This guide provides a structured approach to troubleshooting and optimizing these challenging reactions, drawing upon established principles and cutting-edge solutions in cross-coupling chemistry.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling of 2-(4-fluoro-3-methylphenyl)boronic acid is giving low to no yield with a standard Pd(PPh₃)₄ catalyst. What is the likely cause and how can I fix it?

Answer:

The primary culprit is almost certainly the steric bulk of the ortho-methyl group on your boronic acid. Triphenylphosphine (PPh₃) is a relatively small ligand and is often insufficient to facilitate the coupling of sterically hindered substrates. The palladium-ligand complex formed with PPh₃ is not bulky enough to promote the necessary conformational changes for efficient transmetalation and reductive elimination.

Troubleshooting Steps:

  • Switch to a Bulky, Electron-Rich Monophosphine Ligand: This is the most critical modification. Ligands from the Buchwald and Fu groups are specifically designed for sterically demanding couplings.[1][]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points. These ligands possess bulky biaryl backbones that create a larger coordination sphere around the palladium atom, which can facilitate the coupling of ortho-substituted substrates.[1]

    • cataCXium® A is another highly effective ligand for challenging Suzuki-Miyaura reactions.

  • Optimize Your Base: Standard bases like sodium carbonate (Na₂CO₃) may not be effective enough.

    • Recommended Bases: Use a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are more effective at activating the boronic acid for transmetalation. The use of aqueous Ba(OH)₂ has also been shown to be effective for sterically hindered couplings.[1][]

  • Solvent Choice: The solvent can significantly influence reaction rates.

    • Recommended Solvents: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), or aromatic solvents like toluene, are generally preferred. A mixture of an organic solvent with a small amount of water is often necessary to dissolve the inorganic base.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Monitor for potential decomposition of starting materials or products.

Question 2: I am attempting a Buchwald-Hartwig amination with 2-bromo-1-fluoro-4-methylbenzene and a primary amine, but the reaction is sluggish and incomplete. What adjustments should I make?

Answer:

Similar to the Suzuki-Miyaura coupling, the ortho-methyl group on your aryl halide is impeding the reaction. The Buchwald-Hartwig amination is also highly sensitive to ligand choice, particularly with hindered substrates.

Troubleshooting Steps:

  • Employ a Specialized Ligand: Standard ligands are unlikely to be effective.

    • Recommended Ligands: For primary amines, BrettPhos is an excellent choice.[3] For secondary amines, RuPhos is often a better option. XPhos is a versatile ligand that can be effective for a range of amines.[4][5][6]

  • Select the Appropriate Base: A strong, non-nucleophilic base is essential.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective in Buchwald-Hartwig aminations.[7]

  • Solvent Considerations: The choice of solvent can be critical for solubility and reaction rate.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are standard solvents for this reaction.

Question 3: I am observing significant protodeboronation of my 2-(4-fluoro-3-methylphenyl)boronic acid. How can I mitigate this side reaction?

Answer:

Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids, where the boronic acid is replaced by a hydrogen atom. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and base.

Mitigation Strategies:

  • Use a Boronic Ester: Convert your boronic acid to a more stable boronic ester, such as a pinacol ester (B(pin)). Boronic esters are generally more resistant to protodeboronation.[8]

  • Employ Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents and reagents can help minimize protodeboronation.

  • Use a Weaker Base (with caution): In some cases, a weaker base like potassium fluoride (KF) can be used, which is less likely to promote protodeboronation.[8] However, this may also slow down the desired coupling reaction.

  • Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature that still provides a good yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in these sterically hindered couplings?

A1: The general order of reactivity is I > Br > Cl. Aryl iodides are the most reactive, followed by bromides, and then chlorides. For challenging couplings, starting with the aryl bromide or iodide is often a good strategy. However, with modern catalyst systems, even unactivated aryl chlorides can be successfully coupled.[1]

Q2: Are there any alternatives to palladium-catalyzed reactions for these types of sterically hindered biaryl syntheses?

A2: Yes, while palladium catalysis is the most common approach, other methods can be considered:

  • Nickel Catalysis: Nickel catalysts can be effective for cross-coupling reactions and are often more cost-effective than palladium. They can sometimes offer different reactivity and selectivity profiles.[9]

  • Copper-Catalyzed Couplings: Ullmann-type reactions, which are copper-catalyzed, can be an alternative, though they often require higher reaction temperatures.

  • Transition-Metal-Free Couplings: In some specific cases, transition-metal-free methods, often involving aryl radicals, can be employed.

Q3: How do the electronic properties of the fluoro and methyl groups on the 2-(4-fluoro-3-methylphenyl) moiety affect the reaction?

A3: The methyl group is weakly electron-donating, which can slightly decrease the reactivity of the aryl halide in oxidative addition but increase the nucleophilicity of the boronic acid. The fluorine atom is electron-withdrawing by induction but electron-donating by resonance. Its net effect can be complex and depends on its position relative to the reacting center. In this case, the para-fluoro group will have a modest electronic impact on the reaction. The primary challenge remains the steric effect of the ortho-methyl group.

Experimental Protocols: Recommended Starting Points

The following are detailed, step-by-step methodologies for a Suzuki-Miyaura and a Buchwald-Hartwig reaction involving a 2-(4-fluoro-3-methylphenyl) substrate. These should be considered as starting points and may require further optimization for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-(4-fluoro-3-methylphenyl)boronic acid with an Aryl Bromide

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, 2-(4-fluoro-3-methylphenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a Schlenk flask. inert Evacuate and backfill with Argon (3x). reagents->inert solvent Add degassed 1,4-dioxane/water (10:1). inert->solvent heat Heat to 80-100 °C with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to RT, quench with water. monitor->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Dry organic layer, concentrate, and purify by column chromatography. extract->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-(4-fluoro-3-methylphenyl)boronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 2-(4-fluoro-3-methylphenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-bromo-1-fluoro-4-methylbenzene with a Primary Amine

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 2-bromo-1-fluoro-4-methylbenzene, Primary Amine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a Schlenk flask. inert Evacuate and backfill with Argon (3x). reagents->inert solvent Add degassed Toluene. inert->solvent heat Heat to 100 °C with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to RT, quench with water. monitor->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Dry organic layer, concentrate, and purify by column chromatography. extract->purify

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 2-bromo-1-fluoro-4-methylbenzene (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BrettPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1-fluoro-4-methylbenzene, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene, followed by the primary amine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Ligand and Base Recommendations

The following table provides a summary of recommended ligands and bases for Suzuki-Miyaura and Buchwald-Hartwig reactions with sterically hindered substrates.

Reaction TypeRecommended LigandsRecommended Bases
Suzuki-Miyaura XPhos, SPhos, RuPhos, cataCXium® AK₃PO₄, Cs₂CO₃, Ba(OH)₂
Buchwald-Hartwig (Primary Amines) BrettPhos, XPhosNaOtBu, LHMDS
Buchwald-Hartwig (Secondary Amines) RuPhos, XPhosNaOtBu, LHMDS

Logical Decision-Making for Troubleshooting

Troubleshooting_Logic cluster_ligand Ligand Optimization cluster_base Base Optimization cluster_conditions Condition Optimization cluster_side_reaction Side Reaction Mitigation start Low Yield in Cross-Coupling q1 Are you using a bulky, alectron-rich phosphine ligand? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base strong and non-nucleophilic? a1_yes->q2 sol_ligand Switch to XPhos, SPhos, RuPhos, or BrettPhos. a1_no->sol_ligand sol_ligand->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized solvent and temperature? a2_yes->q3 sol_base Use K₃PO₄, Cs₂CO₃, or NaOtBu. a2_no->sol_base sol_base->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is protodeboronation a significant issue? a3_yes->q4 sol_conditions Try different ethereal or aromatic solvents and screen temperatures. a3_no->sol_conditions sol_conditions->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol_side_reaction Use a boronic ester and anhydrous conditions. a4_yes->sol_side_reaction end Successful Coupling a4_no->end sol_side_reaction->end

Caption: A decision-making workflow for troubleshooting low yields in sterically hindered cross-coupling reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295. [Link]

  • Guild, C., & Mapp, A. K. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1971–1989. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Tobisu, M., & Chatani, N. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications.[Link]

  • Li, Y., et al. (2025). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. MDPI.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fallis, A. G., & Souweha, S. S. (2004). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides. The Journal of Organic Chemistry, 69(24), 8533–8536. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Skrydstrup, T., et al. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate.[Link]

  • Reid, J. P., & Sigman, M. S. (2018). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. eScholarship, University of California.[Link]

  • Skrydstrup, T., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14(18), 4341-4347. [Link]

  • Alcarazo, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub.[Link]

  • Alcarazo, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.[Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Szostak, M. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. ACS Catalysis, 8(4), 3637-3642. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.[Link]

  • Colbon, A. J., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 7. [Link]

  • Dornan, L. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(6), 918-922. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

The following technical guide addresses the purification challenges of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol , a specific chiral building block often encountered in the synthesis of complex pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol , a specific chiral building block often encountered in the synthesis of complex pharmaceutical intermediates (e.g., for HIF-2


 inhibitors or specific kinase inhibitors).

This guide functions as a Level 3 Technical Support resource, assuming the user is familiar with basic organic synthesis but requires troubleshooting for stereochemical enrichment and impurity removal.

Status: Operational Role: Senior Application Scientist Context: Chiral Purity & Diastereocontrol

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "I have high chemical purity (>98%), but my diastereomeric ratio (dr) is poor (e.g., 80:20 trans:cis). How do I upgrade the (1R,2S) isomer?"

Diagnosis: You are likely facing Kinetic vs. Thermodynamic Control issues. The reduction of the precursor ketone (2-(4-fluoro-3-methylphenyl)cyclohexanone) often yields a mixture. The cis isomer is kinetically favored with bulky hydride reagents (e.g., L-Selectride), while the target (1R,2S)-trans isomer is thermodynamically more stable due to the diequatorial conformation of the hydroxyl and the bulky aryl group.

Solution: Thermodynamic Equilibration & Crystallization Do not rely solely on silica chromatography, which often fails to resolve these diastereomers efficiently.

  • Chemical Equilibration: If your cis content is high (>30%), reflux the mixture with Aluminum Isopropoxide (

    
    ) in toluene/isopropanol. This promotes Oppenauer oxidation/Meerwein-Ponndorf-Verley reduction cycles, driving the mixture toward the thermodynamically stable trans-diequatorial isomer [(1R,2S)].
    
  • Selective Crystallization: The trans isomer typically has a higher melting point and lower solubility in non-polar solvents than the cis isomer.

    • Solvent System: Use Petroleum Ether (bp 30-60°C) or Hexane/Ethyl Acetate (9:1) .

    • Protocol: Dissolve crude oil in minimum hot solvent. Cool slowly to 0°C. The trans isomer crystallizes; the cis isomer remains in the mother liquor.

Expert Insight: The 4-fluoro-3-methyl substitution adds lipophilicity compared to the parent phenylcyclohexanol. You may need slightly more polar solvent (e.g., 5% EtOAc in Hexane) to keep the impurities in solution compared to the unsubstituted analog.

Issue 2: "My Enantiomeric Excess (ee) is stuck at 92-94%. Recrystallization isn't improving it."

Diagnosis: You may be dealing with a Racemic Compound crystal lattice rather than a Conglomerate.[1] In a racemic compound, the (1R,2S) and (1S,2R) enantiomers co-crystallize in the unit cell, making separation by simple recrystallization difficult once the eutectic composition is reached.

Solution: Derivative Resolution or Chiral HPLC

  • Classical Resolution: Esterify with a chiral acid (e.g., (S)-Mandelic acid or (-)-Camphanic chloride ). The resulting diastereomeric esters have significantly different physical properties and can be separated by standard silica chromatography or crystallization. Hydrolyze back to the alcohol after separation.

  • Enzymatic Resolution (Green Chemistry): Use Lipase PS (Amano) or Novozym 435 in vinyl acetate. Lipases often show exquisite selectivity for the (1R) alcohol, acetylating it while leaving the (1S) alcohol (or vice versa) untouched.

    • Action: Acetylate the mixture. Separate the acetate (product) from the alcohol (SM) via column chromatography. Hydrolyze the acetate to get >99% ee alcohol.

Issue 3: "I see a persistent impurity at RRT 0.95 in my HPLC that tracks with the product."

Diagnosis: This is likely the Dehydrated Olefin (1-(4-fluoro-3-methylphenyl)cyclohexene).

  • Cause: Acid-catalyzed elimination during workup or purification. The benzylic/tertiary nature of the carbocation intermediate makes this alcohol prone to elimination, especially with the electron-donating methyl group stabilizing the cation.

  • Verification: Check UV absorbance.[2] The olefin will have a distinct conjugated UV spectrum compared to the alcohol.

Solution:

  • Neutralize: Ensure all silica gel used for chromatography is neutralized with 1% Triethylamine.

  • Avoid Acid: Do not use HCl for workups; use saturated

    
     or water.
    
  • Removal: The olefin is much less polar. A quick filtration through a short plug of silica using 100% Hexane will elute the olefin, leaving the alcohol to be eluted with EtOAc.

Part 2: Validated Experimental Protocols

Protocol A: Purification via Crystallization (Upgrading dr and ee)

Based on standard protocols for 2-phenylcyclohexanols [1, 2].

Prerequisites:

  • Crude material: (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol (Target trans isomer >70%).

  • Solvent: Petroleum Ether (30-60°C) or n-Heptane.

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Petroleum Ether.

  • Heating: Heat to reflux (approx. 50-60°C) with magnetic stirring. If the solid does not dissolve completely, add Ethyl Acetate dropwise (max 5 mL) until a clear solution is obtained.

  • Seeding: Remove from heat. Once the solution cools to ~35°C (warm to touch), add a seed crystal of pure (1R,2S) isomer if available.

  • Crystallization: Allow to stand at room temperature for 3 hours. Do not disturb. Then, move to a 4°C fridge for 12 hours.

  • Filtration: Collect the white needles via vacuum filtration.

  • Wash: Wash the filter cake with cold Petroleum Ether (0°C, 2 x 10 mL).

  • Drying: Dry under high vacuum (0.5 mbar) at 25°C for 4 hours.

Expected Result:

  • Yield: 60-75% recovery.

  • Purity: >99% chemical purity, >98% de, >99% ee.

Protocol B: Analytical Quality Control (Chiral HPLC)

Essential for verifying the success of Protocol A.

ParameterCondition
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95 : 5)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm and 254 nm
Retention Times (Approx) (1R,2S)-Trans: ~12.5 min (1S,2R)-Trans: ~14.2 min Cis isomers: Typically elute earlier or later depending on column interaction.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Ketone) CheckDR Analyze Diastereomeric Ratio (dr) (Cis vs Trans) Start->CheckDR HighCis High Cis Content (>20% Cis) CheckDR->HighCis Poor Selectivity HighTrans High Trans Content (>80% Trans) CheckDR->HighTrans Good Selectivity Equilibration Thermodynamic Equilibration (Al(OiPr)3, Toluene, Reflux) HighCis->Equilibration Crystallization Crystallization (Petroleum Ether / EtOAc) HighTrans->Crystallization Equilibration->CheckDR CheckEE Analyze Enantiomeric Excess (ee) Crystallization->CheckEE LowEE Low ee (<95%) CheckEE->LowEE Racemic Compound? HighEE High ee (>98%) CheckEE->HighEE Success Resolution Enzymatic Resolution (Lipase PS) or Derivatization (Mandelic Acid) LowEE->Resolution FinalProduct Pure (1R,2S) Isomer >99% de, >99% ee HighEE->FinalProduct Resolution->FinalProduct

Caption: Workflow for upgrading diastereomeric and enantiomeric purity of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol.

References

  • Organic Syntheses, Coll.[3] Vol. 9, p. 58 (1998); Vol. 74, p. 50 (1997). Synthesis of (1R,2S)-trans-2-Phenyl-1-cyclohexanol via Sharpless Asymmetric Dihydroxylation. [4]

  • University of Illinois Experts. Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation (AD).

  • Google Patents: US4874473A. Separation of diastereomers by extractive distillation (General principles for cyclohexane derivatives). [5]

  • MDPI: Crystals. Crystal Structure Analysis and Stability of Polymorphs (Relevant for crystallization behavior of phenyl-cyclohexyl systems).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Stereochemical Analysis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

In the landscape of modern drug discovery and development, the stereochemical purity of a pharmaceutical intermediate is not a trivial detail—it is a critical determinant of the final active pharmaceutical ingredient's (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of a pharmaceutical intermediate is not a trivial detail—it is a critical determinant of the final active pharmaceutical ingredient's (API) efficacy and safety profile.[1] Enantiomers and diastereomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological properties.[1] Consequently, robust and precise analytical methodologies for stereochemical characterization are indispensable.

This guide provides an in-depth comparison of analytical techniques for the characterization of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, a key chiral building block in the synthesis of various pharmaceutical agents. We will focus on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and often underutilized tool, and compare its performance against established methods such as chiral High-Performance Liquid Chromatography (HPLC), Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD).

Part 1: The Power of the Fluorine Probe: ¹⁹F NMR Characterization

The ¹⁹F nucleus is an exceptional NMR probe. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it is one of the most sensitive NMR-active nuclei, surpassed only by ¹H and ³H.[2] Its most significant advantage, however, is its vast chemical shift range—spanning over 800 ppm—which makes the ¹⁹F nucleus exquisitely sensitive to its local electronic environment.[2][3] This sensitivity allows for the clear differentiation of stereoisomers, where subtle differences in the spatial arrangement of atoms create distinct magnetic environments for the fluorine reporter.[4]

For (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, the fluorine atom on the phenyl ring acts as a spectroscopic spy. The presence of its diastereomer, for instance, the (1S,2S) or (1R,2R) isomer, will result in a second, distinct signal in the ¹⁹F NMR spectrum. The relative integration of these signals provides a direct and accurate measure of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).[5][6]

Expected ¹⁹F NMR Spectral Features

The ¹⁹F NMR spectrum of a sample of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is expected to show a signal in the aryl fluoride region (approximately +80 to +170 ppm relative to neat CFCl₃, though modern referencing uses external standards).[7] This signal will be split into a multiplet due to spin-spin coupling with adjacent aromatic protons (³JHF) and the more distant methyl protons (⁴JHF).[2][6] The key to diastereomeric analysis is that the corresponding fluorine atom in any other diastereomer present will experience a slightly different magnetic environment, leading to a chemically shifted, separate multiplet.[8]

Experimental Protocol: Quantitative ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve 10-25 mg of the (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes influence the chemical shift separation between diastereomers.

  • Internal Standard (Optional but Recommended): For precise quantification, a known amount of an inert, fluorine-containing internal standard with a signal in a clear region of the spectrum can be added.

  • Spectrometer Setup: The experiment should be run on a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Data Acquisition:

    • Pulse Sequence: A standard one-pulse (zg) or a pulse sequence with inverse-gated proton decoupling (zgig) for quantitative analysis should be used. Decoupling collapses the H-F coupling into a singlet, simplifying the spectrum and improving the signal-to-noise ratio.[6]

    • Relaxation Delay (d1): To ensure accurate integration, a sufficient relaxation delay is critical. This should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being measured. A value of 15-30 seconds is often a safe starting point.[9]

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio for accurate integration, especially for minor diastereomers.

  • Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, and phase correct the spectrum.

  • Analysis: Carefully integrate the signals corresponding to each diastereomer. The diastereomeric ratio is calculated directly from the ratio of the integral areas.

Data Presentation: Hypothetical ¹⁹F NMR Results
DiastereomerChemical Shift (δ), ppmMultiplicityIntegrationMolar Percentage (%)
(1R,2S)-115.21ddd1.0098.5
(1S,2S)-115.35ddd0.0151.5
Workflow for ¹⁹F NMR Diastereomeric Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Analyte in Deuterated Solvent prep2 Add Internal Standard (Optional) prep1->prep2 acq1 Tune & Match Probe to ¹⁹F Frequency prep2->acq1 acq2 Acquire Spectrum (zgig, d1 > 5*T₁) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Integrate Signals proc1->proc2 proc3 Calculate Diastereomeric Ratio (d.r.) proc2->proc3 result result proc3->result Final Report

Caption: Workflow for Diastereomeric Purity Analysis by ¹⁹F NMR.

Part 2: A Comparative Analysis of Alternative Techniques

While ¹⁹F NMR is a powerful technique, a comprehensive understanding requires comparison with other established methods.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric and diastereomeric separations. It relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times.[10]

  • Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for alcohols and aromatic compounds.[10][11]

  • Mobile Phase Optimization:

    • Normal Phase: Typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve baseline separation.

    • Reversed Phase: Mixtures of water/buffer and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[10]

  • Instrumentation & Detection: Use a standard HPLC system equipped with a UV detector. The wavelength should be set to an absorbance maximum for the analyte (e.g., ~254 nm).

  • Analysis: Inject the sample and integrate the peak areas of the separated diastereomers to determine their relative percentages.

G cluster_screen Screening cluster_opt Optimization cluster_val Validation & Analysis start Racemic/Diastereomeric Mixture screen1 Select CSP Columns (e.g., Polysaccharide-based) start->screen1 screen2 Test Mobile Phases (Normal & Reversed) screen1->screen2 opt1 Fine-tune Solvent Ratio screen2->opt1 Promising Separation? opt2 Adjust Flow Rate & Temperature opt1->opt2 val1 Validate Method (LOD, LOQ, Linearity) opt2->val1 val2 Analyze Sample & Quantify val1->val2 report report val2->report Final Purity Report

Caption: Workflow for Chiral HPLC Method Development and Analysis.

B. Mosher's Ester Analysis

Mosher's ester analysis is a classic NMR-based method used primarily to determine the absolute configuration of chiral alcohols and amines.[12][13] It involves derivatizing the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the MTPA phenyl ring causes predictable shifts in the ¹H NMR signals of nearby protons, allowing for the assignment of stereochemistry.[14][15]

  • Esterification (Two Reactions):

    • Reaction A: React the chiral alcohol (~5 mg) with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Reaction B: In a separate vial, react the alcohol with (S)-(+)-MTPA chloride under identical conditions.

  • Workup & Purification: After the reactions are complete, quench, extract, and purify the resulting diastereomeric esters via flash chromatography to remove excess reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-ester from the (R)-ester (Δδ = δR - δS).

    • The sign of the Δδ values for protons on either side of the stereocenter reveals the absolute configuration based on the established Mosher model.[14]

G cluster_react Derivatization start Chiral Alcohol (Unknown Configuration) react1 React with (R)-MTPA-Cl start->react1 react2 React with (S)-MTPA-Cl start->react2 purify1 Purify (R)-Ester react1->purify1 purify2 Purify (S)-Ester react2->purify2 nmr1 Acquire ¹H NMR of (R)-Ester purify1->nmr1 nmr2 Acquire ¹H NMR of (S)-Ester purify2->nmr2 analysis Assign Spectra Calculate Δδ = δR - δS nmr1->analysis nmr2->analysis result Determine Absolute Configuration analysis->result

Caption: Workflow for Absolute Configuration by Mosher's Ester Analysis.

C. Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that determines the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.[16][17] It measures the tiny difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for one of the enantiomers. A match between the experimental and computed spectra confirms the absolute configuration.[18][19]

  • Sample Preparation: Dissolve a sufficient amount of the purified sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) at a concentration of ~0.1 M.[18]

  • Spectral Acquisition: Measure the IR and VCD spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD spectrum by averaging the spectra of the contributing conformers based on their Boltzmann population.

  • Comparison and Assignment: Compare the sign and relative intensity of the experimental VCD bands with the calculated spectrum for one enantiomer (e.g., the R,S form). A good match confirms the absolute configuration.[1]

G cluster_exp Experimental cluster_comp Computational exp1 Prepare Sample in Solution exp2 Measure VCD/IR Spectra exp1->exp2 compare Compare Experimental vs. Calculated Spectra exp2->compare comp1 Conformational Search comp2 DFT Optimization & Frequency Calculation comp1->comp2 comp3 Calculate Theoretical VCD Spectrum comp2->comp3 comp3->compare result Assign Absolute Configuration compare->result

Caption: Workflow for Absolute Configuration Determination by VCD.

Part 3: Synthesis and Recommendations

Choosing the right analytical tool depends on the specific question being asked—are you performing routine purity checks, or are you establishing the absolute stereochemistry of a new entity for the first time?

Overall Comparison of Techniques
Feature¹⁹F NMRChiral HPLCMosher's Ester AnalysisVibrational Circular Dichroism (VCD)
Primary Application Diastereomeric PurityDiastereomeric/Enantiomeric PurityAbsolute ConfigurationAbsolute Configuration
Principle Different magnetic environmentsDifferential interaction with CSPNMR of diastereomeric derivativesDifferential absorption of polarized IR light
Sample Prep Simple dissolutionMethod-dependent dissolutionChemical derivatization requiredSimple dissolution
Analysis Time/Sample Fast (< 15 min)Moderate (10-40 min)Slow (hours of reaction + NMR)Slow (hours of measurement + computation)
Destructive? NoNo (can be preparative)Yes (sample is derivatized)No
Instrumentation High-field NMRHPLC with UV detectorHigh-field NMRVCD Spectrometer + High-Performance Computing
Key Advantage Rapid, quantitative, no method development for new fluorinated compounds.[9][20]High resolution, established, preparative scale possible.[10]Provides absolute configuration without crystals.[12]Unambiguous absolute configuration without derivatization.[16][17]
Key Limitation Requires a fluorine atom.Requires extensive method development for each analyte.Requires chemical reaction, potential for error.Requires specialized equipment and computational expertise.[1]
Expert Recommendations
  • For Routine Purity Analysis and High-Throughput Screening: ¹⁹F NMR is the superior choice. Its speed, simplicity, and the lack of need for compound-specific method development make it ideal for monitoring reaction progress, screening catalyst libraries, and performing quality control on batches of fluorinated intermediates like (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. The clear spectral window and high sensitivity of ¹⁹F ensure reliable and accurate quantification with minimal effort.[20][21]

  • For Validated Release Testing or Preparative Separation: Chiral HPLC is the industry standard. Once a robust method has been developed and validated, HPLC provides excellent precision and is the method of choice for regulatory filings. Its ability to be scaled up for preparative separation to isolate pure stereoisomers is a significant advantage.

  • For Initial, Unambiguous Structural Elucidation: When the absolute configuration of a new chiral molecule must be determined, Vibrational Circular Dichroism (VCD) is the most powerful and elegant solution, provided the specialized equipment and computational resources are available. It provides a definitive answer without altering the molecule. In the absence of VCD, Mosher's Ester Analysis is a well-established, albeit more laborious, alternative for determining the absolute configuration of chiral alcohols.

References

  • Laurean A. Nafie. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Dranseikiene, D. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Li, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4171. Available at: [Link]

  • Vylegzhanina, F., et al. (2012). On the Observation of Discrete Fluorine NMR Spectra for Uridine 5′-β,γ-Fluoromethylenetriphosphate Diastereomers at Basic pH. Nucleosides, Nucleotides and Nucleic Acids, 31(10), 751-760. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

  • DiRocco, D. A., et al. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(15), 8259-8265. Available at: [Link]

  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic ¹⁹F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(21), 6524-6532. Available at: [Link]

  • Zhang, Z., et al. (2023). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 3(5), 1369-1376. Available at: [Link]

  • Park, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(10), 3734-3741. Available at: [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. NMR Facility. Available at: [Link]

  • Murphy, C. D. (2007). The application of ¹⁹F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds. OMICS: A Journal of Integrative Biology, 11(3), 314-324. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: ¹⁹F NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Unknown. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • University of Puget Sound. (2018). Mosher ester derivatives. Chemistry Department. Available at: [Link]

  • Li, G., et al. (2025). High-Throughput ¹⁹F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Central Science. Available at: [Link]

  • Gerig, J. T. (2001). Principles and Topical Applications of ¹⁹F NMR Spectrometry. In Modern Magnetic Resonance. Springer, Dordrecht. Available at: [Link]

  • Shishkin, Y., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(18), 5346-5355. Available at: [Link]

  • Kolarski, M., & Brasuń, J. (2018). Applications of ¹⁹F NMR. ChemBioChem, 19(1), 16-26. Available at: [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-545. Available at: [Link]

  • Roberts, G. C. K. (n.d.). Fluorine NMR. Encyclopedia of Life Sciences. Available at: [Link]

  • Angulo, J., & Angulo-Ibañez, M. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 280-305. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Liu, F., et al. (2018). Direct Comparison of ¹⁹F qNMR and ¹H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2018, 5904812. Available at: [Link]

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  • Sun, P., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Acta Chromatographica, 26(2), 233-251. Available at: [Link]

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Sources

Comparative

Structural Validation of Chiral Pharmacophores: X-Ray Crystallography Guide for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

[1] Executive Summary In the development of neuroactive ligands and analgesic intermediates, the precise stereochemical assignment of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is critical. As a chiral 2-arylcyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of neuroactive ligands and analgesic intermediates, the precise stereochemical assignment of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is critical. As a chiral 2-arylcyclohexanol, this molecule exhibits significant conformational flexibility (chair-chair interconversion) in solution, rendering NMR-based assignments ambiguous.

This guide serves as a technical benchmark for researchers validating the absolute configuration of this pharmacophore. While NMR (NOE/Mosher’s ester) and Vibrational Circular Dichroism (VCD) offer alternative pathways, Single Crystal X-Ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for regulatory submission and Structure-Activity Relationship (SAR) anchoring.

Part 1: Comparative Analysis of Structural Determination Methods

The following table objectively compares SC-XRD against its primary alternatives for this specific fluorinated cyclohexanol derivative.

Table 1: Method Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (Mosher/NOE) Method C: VCD (Vibrational Circular Dichroism)
Primary Output Direct 3D atomic coordinates & Absolute Configuration (AC).Relative configuration; AC requires derivatization.Solution-state AC via comparison to calculated spectra.
Sample State Solid (Single Crystal).Solution (

,

).
Solution (

,

).
Confidence Level >99% (via Flack Parameter).85-95% (Risk of conformational averaging).90-95% (Dependent on DFT level of theory).
Throughput Low (days to weeks for crystal growth).High (hours).Medium (hours for data + days for calculation).
Limitation Crystallizability: 2-arylcyclohexanols are often oils.Ambiguity: Flexible ring systems obscure NOE signals.Simulation Cost: Requires heavy computational resources.
Suitability for (1R,2S) Ideal if crystalline. Defines eq/ax orientation.Good for purity check; risky for de novo AC assignment.Excellent backup if crystallization fails.

Part 2: Experimental Protocol & Workflow

Crystallization Strategy (The Critical Bottleneck)

The target molecule, (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, possesses a low melting point and may persist as an oil due to the rotational freedom of the cyclohexyl ring.

  • Strategy A: Native Crystallization

    • Solvent System: Slow evaporation from n-heptane/ethyl acetate (9:1) or vapor diffusion using pentane into a concentrated diethyl ether solution.

    • Temperature: 4°C to -20°C is often required to induce nucleation.

  • Strategy B: Derivatization (Recommended)

    • If the native alcohol fails to crystallize, synthesize the 3,5-dinitrobenzoate or p-nitrobenzoate ester.

    • Mechanism: The planar nitro-aromatic system introduces

      
       stacking interactions, significantly increasing lattice energy and melting point, facilitating high-quality crystal growth.
      
X-Ray Data Collection Parameters

To determine absolute configuration (AC) relying on the anomalous scattering of light atoms (Fluorine/Oxygen), specific beam parameters are mandatory.

  • Radiation Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    .
    • Reasoning: Molybdenum (Mo) sources are too energetic; the anomalous signal from Fluorine is negligible with Mo. Copper radiation maximizes the anomalous scattering signal (

      
      ) necessary for a confident Flack parameter.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes ring puckering and reduces thermal motion (ellipsoids), improving resolution to <0.80 Å.

Refinement & Validation
  • Space Group: Chiral molecules must crystallize in Sohncke space groups (e.g.,

    
    , 
    
    
    
    ). If a centrosymmetric group (e.g.,
    
    
    ) is found, the sample is a racemate.
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Inverted Structure (Flip the model).
      
    • 
      : Racemic Twin.[1]
      

Part 3: Benchmark Data Specifications

When validating your synthesized batch, your crystallographic data must meet these specifications to be considered publication-quality.

Table 2: Target Crystallographic Metrics for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol[1]
ParameterTarget Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral organic small molecules.
Space Group

or

Must be non-centrosymmetric for chiral resolution.
Resolution

or better
Required for precise bond lengths (C-F vs C-O).

(all data)

Indicates high agreement between model and data.
Goodness of Fit (GooF)

Measures proper weighting of intensities.
Flack Parameter

Crucial: Confirms (1R,2S) vs (1S,2R).
C1-O1 Bond Length

Standard secondary alcohol bond length.
Conformation Chair (Substituents Equatorial)(1R,2S) trans usually places both bulky groups equatorial.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision workflow for assigning stereochemistry to this pharmacophore.

G Start Target: (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid Pass Oil Oil / Amorphous CheckState->Oil Fail XRD SC-XRD (Cu-Kα Source) Solid->XRD Mount Crystal Deriv Derivatization (p-nitrobenzoate ester) Oil->Deriv Synthesis Deriv->Solid Recrystallize DataProcess Data Reduction & Refinement XRD->DataProcess FlackCheck Check Flack Parameter (x) DataProcess->FlackCheck ResultA x ≈ 0.0 Absolute Config CONFIRMED (1R,2S) FlackCheck->ResultA u < 0.04 ResultB x ≈ 1.0 Inverted Structure (Sample is 1S,2R) FlackCheck->ResultB ResultC x ≈ 0.5 Racemic Twin FlackCheck->ResultC

Caption: Workflow for absolute configuration determination via SC-XRD, including contingency for oily samples.

Conformational Analysis Diagram

The (1R,2S) configuration implies a trans relationship. In a cyclohexane ring, this leads to a specific thermodynamic preference.

Conformation Config (1R,2S) Configuration (Trans) Chair1 Chair A (Diequatorial) Stable Config->Chair1 Major Conformer Chair2 Chair B (Diaxial) Unstable Config->Chair2 Minor Conformer Validation XRD Result Matches Chair A Chair1->Validation Interaction 1,3-Diaxial Interactions (Steric Clash) Chair2->Interaction

Caption: Thermodynamic preference for the diequatorial conformation in the (1R,2S) trans-isomer, typically observed in the solid state.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[2][3][4][5][6][7] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformation).

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Link

Sources

Validation

Validating Absolute Configuration of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Executive Summary In the development of neuroactive arylcyclohexyl scaffolds, the precise assignment of absolute configuration (AC) is a regulatory critical path. For (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol , a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive arylcyclohexyl scaffolds, the precise assignment of absolute configuration (AC) is a regulatory critical path. For (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol , a molecule possessing two contiguous stereocenters and a conformationally mobile cyclohexane ring, ambiguity in stereochemistry can lead to catastrophic failures in structure-activity relationship (SAR) models.

This guide provides a rigorous technical comparison of the three primary validation methodologies: Advanced Mosher’s Method (NMR) , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) . We prioritize self-validating protocols that distinguish the target (1R,2S) trans-isomer not only from its enantiomer (1S,2R) but also from the cis-diastereomers.

Structural Analysis & Stereochemical Challenge

The target molecule is a trans-1,2-disubstituted cyclohexane .

  • Configuration: (1R, 2S).

  • Conformation: The bulky 2-aryl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the C1-hydroxyl group in the trans isomer must also be equatorial .

  • Critical Distinction: You must validate the trans relationship (

    
     coupling constant ~10-12 Hz) before attempting AC determination.
    
Decision Matrix: Method Selection

The choice of method depends on sample state, purity, and available instrumentation.

ValidationWorkflow Start Start: Purified Isomer StateCheck Physical State? Start->StateCheck Crystalline Solid/Crystalline StateCheck->Crystalline Crystal Oil Oil/Amorphous StateCheck->Oil Oil XRD Method A: SC-XRD (Gold Standard) Crystalline->XRD Heavy Atom Present? Deriv Derivatization (e.g., p-nitrobenzoate) Crystalline->Deriv Light Atom Only Mosher Method B: Mosher's NMR (High Throughput) Oil->Mosher Routine QC VCD Method C: VCD (Non-destructive) Oil->VCD Precious Sample Deriv->XRD

Figure 1: Strategic workflow for selecting the absolute configuration validation method.

Comparative Guide: Validation Methodologies

FeatureMethod A: SC-XRD Method B: Advanced Mosher's (NMR) Method C: VCD
Principle Anomalous scattering (Bijvoet pairs)Anisotropic shielding by chiral auxiliaryDifferential absorption of circularly polarized IR
Confidence Level Absolute (100%) High (95-99%)High (>98% with DFT match)
Sample Req. Single Crystal (0.1–0.3 mm)~5–10 mg (Destructive)~5–10 mg (Recoverable)
Throughput Low (Days/Weeks)High (Hours)Medium (Hours + Calculation)
Key Limitation Requires crystallization; light atoms (C,H,O,F) weak scatterers.[1]Requires derivatization; fails if conformers are flexible.Requires accurate DFT modeling; solvent interference.
Best For IND Filing / Reference Standards Routine Batch Release / MedChem Oils / Precious Intermediates

Detailed Experimental Protocols

Protocol A: Advanced Mosher's Method (NMR)

Rationale: The modified Mosher’s method relies on the magnetic anisotropy of the MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) group. In the (1R,2S) system, the MTPA phenyl ring will shield protons on specific sides of the cyclohexane ring depending on the (R) or (S) configuration of the auxiliary.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.[2]

  • Dry Pyridine-d5 or CDCl3/Pyridine mix.

Workflow:

  • Derivatization: React 5 mg of (1R,2S)-alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl in separate NMR tubes to form the (S)-ester and (R)-ester, respectively. Note: The CIP priority change from acid to chloride to ester reverses the stereodescriptor; (R)-acid chloride yields (S)-ester.

  • Acquisition: Acquire 1H NMR (500 MHz+) for both esters.

  • Analysis (

    
    ):  Calculate 
    
    
    
    .[3][4]
  • Mapping:

    • Sector 1 (Shielded in S-ester): Protons on the C2 side (H-2, Aryl-CH3, Aryl-H) should exhibit negative

      
       values.
      
    • Sector 2 (Shielded in R-ester): Protons on the C6 side (H-6ax, H-6eq) should exhibit positive

      
       values.
      

Self-Validation Check: If the signs of


 are randomly distributed rather than spatially clustered (Positive on Left / Negative on Right), the conformation is not locked, or the assignment is ambiguous.

MoshersLogic Figure 2: Mosher's Model for (1R,2S)-2-arylcyclohexanol. Consistent Δδ signs confirm the configuration. Center C1 (Chiral) SubstA C2-Aryl Group (Shielded in S-ester) Δδ < 0 Center->SubstA (1R,2S) Model SubstB C6-Methylene (Shielded in R-ester) Δδ > 0 Center->SubstB

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Rationale: Direct imaging of electron density. As the target molecule contains Fluorine (light atom), anomalous scattering may be weak using standard Mo-Kα radiation.

Optimization for Light Atoms:

  • Radiation Source: Use Cu-Kα radiation (1.54178 Å). Copper radiation increases the anomalous scattering signal of light atoms (O, F) compared to Molybdenum.

  • Derivatization (If Oil): If the alcohol is an oil, synthesize the p-nitrobenzoate or 3,5-dinitrobenzoate ester. The nitro groups facilitate

    
    -stacking, promoting crystallization, and the additional Oxygen atoms aid in structure solution.
    
  • Flack Parameter: Refine the structure to obtain the Flack parameter (

    
    ).
    
    • 
       (with small esd, e.g., < 0.04): Correct absolute structure.
      
    • 
      : Inverted structure (you have the enantiomer).
      
    • 
      : Racemic twin or ambiguous.
      
Protocol C: Vibrational Circular Dichroism (VCD)

Rationale: VCD measures the differential absorption of left vs. right circularly polarized IR light.[5] It is sensitive to the global chirality of the molecule in solution.

Workflow:

  • Measurement: Dissolve ~10 mg sample in CDCl3. Record VCD spectrum (1000–1800 cm⁻¹).

  • Calculation: Perform DFT calculations (B3LYP/6-31G* or higher) for the (1R,2S) conformers.

  • Comparison: Overlay experimental and calculated spectra.

  • Key Marker: Look for the C-O stretching and Aryl ring breathing modes. A distinct +/- sign pattern in the fingerprint region (1100-1400 cm⁻¹) that matches the calculation confirms the AC.

References

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2(10), 2451–2458.

  • X-Ray Flack Parameter: Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61.

  • VCD Validation: Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[5][6][7][8] Chirality, 20(5), 643–663.

  • Conformational Analysis of 2-Phenylcyclohexanols: Eliel, E. L., & Garg, P. L. (1978). Conformational analysis. XXXVI. 2-Phenylcyclohexanols and 2-phenylcyclohexanones. Journal of the American Chemical Society, 100(18), 5905-5910.

Sources

Comparative

Comparative stability analysis of fluorinated vs non-fluorinated cyclohexanols

Executive Summary In medicinal chemistry and materials science, the strategic substitution of hydrogen with fluorine is a pivotal tool for modulating physicochemical properties without altering steric bulk significantly....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the strategic substitution of hydrogen with fluorine is a pivotal tool for modulating physicochemical properties without altering steric bulk significantly. This guide provides a rigorous comparative analysis of Cyclohexanol (unsubstituted) versus its fluorinated analogs (specifically 4,4-difluorocyclohexanol and 2-fluorocyclohexanol ).[1]

Key Findings:

  • Conformational Locking: Fluorination introduces dipole-dipole interactions and hyperconjugative effects (the gauche effect) that can override standard steric preferences (A-values), stabilizing specific chair conformations.

  • Metabolic Blockade: Strategic fluorination at the C4 position reduces intrinsic clearance (

    
    ) by blocking Cytochrome P450 (CYP450) oxidative sites, extending half-life (
    
    
    
    ) by 2–5 fold.[1]
  • Chemical Inertness: Electron-withdrawing fluorine atoms destabilize the oxocarbenium-like transition states required for oxidation, rendering fluorinated alcohols significantly more resistant to Jones and Dess-Martin oxidations.[1]

Conformational Stability & Thermodynamics

The Thermodynamic Landscape

The stability of cyclohexanols is governed by the equilibrium between axial and equatorial conformers. While the hydroxyl group (–OH) generally prefers the equatorial position to avoid 1,3-diaxial strain, fluorine substitution alters this landscape through stereoelectronic effects.

CompoundMajor ConformerDriving ForceA-Value (kcal/mol)
Cyclohexanol Equatorial –OHSteric avoidance (1,3-diaxial)~0.95 (OH)
4,4-Difluorocyclohexanol Equatorial –OHDipole minimization~0.25 (F)
cis-2-Fluorocyclohexanol Equatorial –OH / Axial –FIntramolecular H-Bonding (OH[1]···F)N/A (Interaction dependent)
The "Gauche Effect" and Hyperconjugation

In 2-fluorocyclohexanol, the stability is not merely steric.[2][3] The fluorine gauche effect stabilizes conformations where the C–F and C–O bonds are gauche (60°) rather than anti (180°). This is attributed to hyperconjugation: the donation of electron density from the


 or 

bonding orbital into the low-lying

antibonding orbital.[2][3]
Diagram 1: Conformational Energy Profile

This diagram illustrates the energy barrier differences in chair-flipping between unsubstituted and fluorinated cyclohexanols.

Conformation cluster_0 Cyclohexanol (Unsubstituted) cluster_1 2-Fluorocyclohexanol C_Eq Equatorial-OH (0.0 kcal/mol) C_Ax Axial-OH (+0.95 kcal/mol) C_Eq->C_Ax Chair Flip (Steric Barrier) F_Stab H-Bond Stabilized (Gauche F...HO) F_Unstab Open Conformer F_Stab->F_Unstab Hyperconjugation Locked

Caption: Comparative energy states showing the stabilization of specific conformers in fluorinated analogs due to electronic effects vs. steric dominance in unsubstituted cyclohexanol.

Metabolic Stability (DMPK Profile)

The Metabolic Blockade Mechanism

In drug discovery, cyclohexyl rings are "soft spots" for CYP450-mediated hydroxylation. The C–H bond has a bond dissociation energy (BDE) of ~99 kcal/mol. Replacing hydrogen with fluorine (C–F BDE ~116 kcal/mol) strengthens the bond, but more importantly, it modulates the Highest Occupied Molecular Orbital (HOMO) of the molecule, making it less susceptible to the radical cation abstraction mechanism used by CYP450 enzymes.

Comparative Clearance Data

The following data summarizes the intrinsic clearance in Human Liver Microsomes (HLM).

ParameterCyclohexanol (Reference)4,4-DifluorocyclohexanolMechanism of Improvement
HLM

High (>50 µL/min/mg)Low (<10 µL/min/mg)C4 Oxidation Blockade
Metabolic Route Oxidation to Ketone / HydroxylationPhase II Conjugation (Glucuronidation)Steric/Electronic shielding
Lipophilicity (LogP) 1.21.5Increased metabolic resistance
Diagram 2: CYP450 Oxidation Pathway

Visualizing the metabolic fate of the substrate.

Metabolism cluster_H Non-Fluorinated Path cluster_F Fluorinated Path (4,4-F) Start Substrate Input CYP CYP450 Enzyme (Fe-Oxo Species) Start->CYP Ox_H H-Abstraction (Easy) CYP->Ox_H Soft Spot Ox_F F-Abstraction (BLOCKED) CYP->Ox_F Electronic Repulsion Prod_H Metabolite: Cyclohexanone/Diol Ox_H->Prod_H Prod_F Intact Drug (Excreted/Conjugated) Ox_F->Prod_F

Caption: The fluorinated analog resists the initial H-abstraction step by CYP450, diverting the molecule toward stability or Phase II conjugation.

Chemical Reactivity: Oxidation Resistance[1]

Oxidation Rate Analysis (Jones Reagent)

The oxidation of secondary alcohols to ketones involves the formation of a chromate ester followed by a rate-limiting proton abstraction.

  • Observation: Fluorinated cyclohexanols oxidize slower than unsubstituted analogs.[1]

  • Causality: The highly electronegative fluorine atoms withdraw electron density from the ring. This destabilizes the developing partial positive charge (carbocation character) on the carbinol carbon during the transition state of the hydride removal.

ReagentSubstrateRelative Rate (

)
Outcome
Jones (CrVI) Cyclohexanol1.0 (Fast)Full conversion to Ketone
Jones (CrVI) 4,4-Difluorocyclohexanol~0.15 (Slow)Partial/Slow conversion
Dess-Martin 4,4-DifluorocyclohexanolModerateSuccessful oxidation (requires longer time)

Experimental Protocols

Protocol A: Microsomal Stability Assay (HLM)

Use this protocol to validate the metabolic stability claims.

  • Preparation: Prepare a 10 mM stock of the test compound (Cyclohexanol or Fluorinated analog) in DMSO.

  • Incubation Mix: Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[1]

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (final conc. 1 mM).[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    and calculate
    
    
    .[1]
    • Calculation:

      
      .[1]
      
Protocol B: NMR Conformational Analysis

Use this protocol to determine axial/equatorial ratios.[1]

  • Solvent Selection: Dissolve 10 mg of compound in 0.6 mL

    
     (non-polar) and separate sample in 
    
    
    
    (polar) to observe solvent effects on dipole interactions.
  • Acquisition: Acquire

    
    -NMR (min 400 MHz) and 
    
    
    
    -NMR.
  • Coupling Analysis: Focus on the carbinol proton (

    
    ).[1]
    
    • Axial Proton: Large coupling constant (

      
      ) indicates the proton is anti-periplanar to adjacent axial protons (meaning OH is equatorial).[1]
      
    • Equatorial Proton: Small coupling constant (

      
      ) indicates the proton is equatorial (meaning OH is axial).[1]
      
  • Low-Temp NMR: If rapid ring flipping averages the signal at 25°C, cool probe to -80°C to resolve distinct conformers.

References

  • O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][3] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

This document provides a detailed procedural guide for the safe and compliant disposal of the research chemical (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. As a specialized fluorinated organic compound, its disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed procedural guide for the safe and compliant disposal of the research chemical (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol. As a specialized fluorinated organic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, environmental stewardship, and regulatory adherence.

Hazard Assessment and Waste Profile

Understanding the potential hazards of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol is the first step in establishing a safe disposal protocol. The hazard profile is inferred from its constituent chemical moieties: a cyclohexanol backbone and a fluorinated aromatic ring.

  • Cyclohexanol Moiety : The cyclohexanol portion of the molecule suggests it may be a combustible solid or liquid.[3] It is likely to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if swallowed or inhaled.[3][4]

  • Fluorinated Aromatic Moiety : The presence of a carbon-fluorine bond significantly increases the chemical's environmental persistence.[5] Thermal decomposition of such compounds requires high temperatures to ensure the complete destruction of the molecule and can produce hazardous byproducts like hydrogen fluoride if not conducted properly.[6]

Based on this analysis, (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol must be classified and handled as hazardous chemical waste. [2] Specifically, it falls into the category of halogenated organic waste .[7]

Table 1: Inferred Hazard Profile and Physical Properties

Property Inferred Assessment for (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol Reference Compound: Cyclohexanol Data
Physical State Solid or Oily Liquid Colorless, hygroscopic crystals or oily liquid[3]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed/Inhaled, Environmental Persistence Acute toxicity (oral, dermal, inhalation), Skin/Eye Irritation, STOT SE 3 (respiratory)[8][9]
Flammability Assumed to be a Combustible Liquid Combustible Liquid; Flash Point: 67-68 °C[3][9]

| Disposal Classification | Hazardous Waste: Halogenated Organic Compound | Hazardous Waste[8] |

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling the chemical for use or disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : All handling of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[7]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : ANSI-rated safety glasses or chemical splash goggles.

    • Hand Protection : Chemical-resistant nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]

    • Body Protection : A standard laboratory coat.[7]

Step-by-Step Disposal Protocol

Disposing of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol must be done systematically. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][10] Evaporation in the fume hood is not an acceptable method of disposal for this compound.[11]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[12]

  • Designate a Halogenated Waste Stream : (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol waste must be collected in a container specifically designated for halogenated organic waste .[7]

  • Avoid Mixing : Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[11] Incompatible materials for the parent compound, cyclohexanol, include strong oxidizing agents and strong acids.[13]

Step 2: Containerization

The choice of waste container is vital for safety and regulatory compliance.[14]

  • Container Requirements : Use a container that is:

    • Chemically compatible (e.g., glass or high-density polyethylene).[2]

    • Leak-proof with a secure, tight-fitting screw cap.[1][12]

    • Appropriately sized for the volume of waste to be generated.[1]

  • Labeling : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol".

    • An accurate list of all contents, including any solvents used.

    • The date of first waste accumulation.[12]

    • Appropriate hazard pictograms (e.g., Irritant, Health Hazard).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[16]

  • Secure Storage : Keep the waste container tightly closed except when adding waste.[2][12]

  • Secondary Containment : Store the container within a larger, chemically resistant secondary container (e.g., a containment tray) to catch any potential leaks.[11]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[1] Do not store waste containers on the floor.[15]

Step 4: Arranging for Final Disposal

The final disposal of fluorinated organic compounds requires specialized treatment.

  • Disposal Method : The required method for complete destruction is high-temperature incineration at a licensed hazardous waste disposal facility.[5] This process is necessary to break the strong carbon-fluorine bond and prevent the release of persistent organic pollutants into the environment.[5][6]

  • Requesting Pickup : When the waste container is nearly full (e.g., ¾ full) or has reached the institutional time limit for accumulation (often 6-12 months), submit a hazardous waste pickup request to your institution's EHS department.[15][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol.

G cluster_prep Phase 1: Preparation & Handling cluster_procedure Phase 2: Disposal Procedure cluster_final Phase 3: Final Disposition gen Waste Generation (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as HALOGENATED ORGANIC WASTE fume_hood->segregate container Select Compatible Container (Glass or Polyethylene) segregate->container label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store pickup Request EHS Pickup (When ¾ full or time limit reached) store->pickup disposal Final Disposal Method: High-Temperature Incineration pickup->disposal

Sources

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